Ciprofibrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020331 | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52214-84-3 | |
| Record name | Ciprofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofibrate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciprofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciprofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action: Molecular and Cellular Foundations
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
PPARα is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. koreamed.orgoup.com It is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, kidney, heart, and skeletal muscle. mdpi.com Ciprofibrate functions as an agonist for PPARα, meaning it binds to and activates this receptor. patsnap.compatsnap.com
Ligand Binding and Receptor Activation Kinetics
This compound binds to the ligand-binding domain (LBD) of PPARα. koreamed.orgmdpi.com This binding is a key step in initiating the receptor's activity. Studies have investigated the kinetics of PPARα activation by ligands like this compound, often observing effects on processes such as hepatic DNA synthesis over periods of days in animal models. oup.comresearchgate.net The potency of synthetic PPARα agonists, including fibrates, can vary, and their binding modes to the PPARα LBD have been a subject of structural analysis. nih.gov For instance, structural studies have provided insights into how fibrates interact with the ligand-binding pocket of PPARα. nih.gov
Heterodimerization with Retinoid X Receptor (RXR)
For PPARα to exert its transcriptional regulatory function, it must form a heterodimer with the retinoid X receptor (RXR). koreamed.orgoup.comahajournals.orgnih.gov This heterodimerization is an obligate step for PPARα to bind to specific DNA sequences known as PPAR response elements (PPREs). mdpi.comahajournals.orgpnas.org this compound enhances the binding of the PPARα-RXR heterodimer to DNA, suggesting a direct interaction between this compound and PPARα that facilitates this process. ahajournals.org The PPARα-RXR heterodimer is considered the likely target for fibrates. ahajournals.org
Conformational Changes and Co-regulator Recruitment
Ligand binding, such as that of this compound to PPARα, induces conformational changes in the receptor, particularly in the AF-2 domain located in the C-terminal LBD. koreamed.orgmdpi.comnih.govthermofisher.com These conformational changes are crucial for the receptor's function. Upon ligand activation, PPARα undergoes changes that facilitate the dissociation of co-repressor proteins and promote the recruitment of coactivator complexes. koreamed.orgmdpi.comnih.govresearchgate.net These coactivators are essential for enhancing transcription. nih.govresearchgate.net this compound has been shown to bind a multiprotein complex from liver nuclear extracts, and a new high molecular weight nuclear receptor coactivator, PRIC320, was identified from this complex, which functions as a transcription coactivator by stimulating PPARα-mediated transcription. researchgate.net Coactivator proteins often contain conserved LXXLL motifs that mediate interaction with nuclear receptors like PPARα. researchgate.net
PPARα Phosphorylation Dynamics
PPARα is a phosphoprotein, and its phosphorylation status can be influenced by various stimuli, including PPARα agonists like this compound. mdpi.comnih.gov Treatment with this compound has been shown to increase the phosphorylation level of PPARα in hepatic-derived cell lines. mdpi.comnih.govmedchemexpress.commedchemexpress.com Phosphorylation of specific serine residues in PPARα, such as serine 12 and 21, can enhance its transcriptional activity. oup.commdpi.com This suggests that the modulation of PPARα phosphorylation by this compound may play a role in its mechanism of action and the gene expression controlled by peroxisome proliferators. mdpi.comnih.gov
Transcriptional Regulation by PPARα
The activated PPARα-RXR heterodimer regulates gene expression by binding to PPREs in the promoter regions of target genes. koreamed.orgoup.commdpi.comahajournals.orgphysiology.org This binding can lead to either the induction or repression of gene transcription. koreamed.orgoup.com
Direct Transcriptional Induction of Target Genes
A primary mechanism by which this compound, through PPARα activation, influences cellular processes is the direct transcriptional induction of target genes. physiology.org Many genes regulated by PPARα are involved in lipid metabolism, including those responsible for fatty acid transport and oxidation. oup.commdpi.comphysiology.orgoup.com For example, this compound increases the mRNA abundance of acyl-CoA oxidase (Acoa1), a rate-limiting enzyme in peroxisomal β-oxidation, which is a known target gene activated by PPARα ligands. physiology.org
This compound has been shown to alter the expression of numerous genes, including those previously identified as responsive to PPARα agonists and involved in lipid metabolism and inflammatory responses. physiology.org Gene expression profiling studies in animal models treated with this compound have revealed the upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation. oup.comnih.gov
The transcriptional activation by liganded nuclear receptors, including PPARα, involves the participation of co-regulators that form multiprotein complexes to achieve cell and gene-specific transcription. researchgate.net
Table 1: Examples of PPARα Target Genes Directly Induced by this compound (Based on Research Findings)
| Gene Name | Function Related to Lipid Metabolism or Other Processes |
| Acyl-CoA oxidase | Rate-limiting enzyme in peroxisomal β-oxidation of fatty acids. physiology.org |
| Lipoprotein lipase (B570770) | Hydrolyzes triglycerides in lipoproteins. patsnap.com |
| Apolipoprotein AI | Major component of HDL, involved in reverse cholesterol transport. patsnap.com |
| Apolipoprotein AII | Component of HDL. patsnap.com |
| p47phox | Subunit of NADPH oxidase, involved in reactive oxygen species production in macrophages. ahajournals.org |
| p67phox | Subunit of NADPH oxidase. ahajournals.org |
| gp91phox | Subunit of NADPH oxidase. ahajournals.org |
Note: This table is illustrative and not exhaustive of all genes potentially regulated by this compound via PPARα.
This compound's activation of PPARα leads to increased expression of enzymes and receptors involved in lipid metabolism, contributing to its effects on reducing triglyceride and LDL cholesterol levels and increasing HDL cholesterol levels. patsnap.compatsnap.com
Repressive Transcriptional Actions of PPARs
Beyond activating gene expression, activated PPARs, including PPARα, can also repress the transcription of certain genes koreamed.orgoup.com. This repressive action is considered a major mechanism underlying the anti-inflammatory effects associated with PPAR activation koreamed.orgoup.com. This repression can occur through mechanisms that involve interference with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) oup.comoup.com. By antagonizing these pro-inflammatory transcription factors, PPARα agonists like this compound can modulate the expression of genes controlled by them oup.com.
Influence on Key Gene Expression Pathways
This compound's activation of PPARα leads to widespread changes in gene expression, impacting several critical metabolic and cellular pathways. Studies utilizing techniques such as cDNA microarrays have identified numerous genes that are differentially regulated in response to this compound administration physiology.orgphysiology.org.
Influence on Key Gene Expression Pathways
Genes Associated with Lipid Metabolism
A significant impact of this compound is observed on genes involved in lipid metabolism. This compound increases the expression of genes related to fatty acid transport, uptake, and β-oxidation in both mitochondria and peroxisomes oup.comoup.com. This includes the upregulation of enzymes crucial for peroxisomal β-oxidation, such as acyl-CoA oxidase (ACOX1) physiology.orgphysiology.org.
This compound also influences the expression and activity of key enzymes involved in triglyceride metabolism. It increases the expression of lipoprotein lipase (LPL), an enzyme vital for the hydrolysis of triglycerides in lipoproteins patsnap.compatsnap.comahajournals.org. Concurrently, it decreases the production of apolipoprotein C-III (apoC-III), a protein that inhibits LPL activity patsnap.compatsnap.comahajournals.orgnih.gov. These combined effects enhance the breakdown and clearance of triglyceride-rich lipoproteins patsnap.compatsnap.comahajournals.orgnih.gov.
Furthermore, this compound can influence cholesterol metabolism by upregulating hepatic LDL receptors, promoting the clearance of LDL cholesterol patsnap.com. It also affects HDL metabolism, increasing the levels of apolipoproteins A-I and A-II, major components of HDL particles patsnap.com. Studies have also shown that this compound can increase the expression of cholesteryl ester transfer protein (CETP) gene and plasma CETP activity in certain models, influencing cholesterol flow through reverse cholesterol transport researchgate.netnih.gov.
Research findings on the effects of this compound on lipid metabolism genes are often derived from studies in animal models, such as rats and mice, as well as in vitro studies using cell lines oup.comphysiology.orgphysiology.orgoup.comresearchgate.netnih.gov. For instance, a study in rats treated with this compound showed altered expression of many genes involved in lipid metabolism, including those previously known to be responsive to PPARα agonists physiology.orgphysiology.org.
Table 1: Examples of Genes Involved in Lipid Metabolism Influenced by this compound
| Gene Name | Function in Lipid Metabolism | Observed Effect of this compound (in rodent studies) | Source |
| Acyl-CoA oxidase 1 (ACOX1) | Rate-limiting enzyme in peroxisomal β-oxidation | Upregulation | physiology.orgphysiology.org |
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins | Increased expression/activity | patsnap.compatsnap.comahajournals.org |
| Apolipoprotein C-III (apoC-III) | Inhibits lipoprotein lipase activity | Decreased production/expression | patsnap.compatsnap.comahajournals.orgnih.gov |
| LDL Receptor | Mediates hepatic uptake of LDL particles | Upregulation (hepatic) | patsnap.com |
| Apolipoprotein A-I (apoA-I) | Major component of HDL particles | Increased production | patsnap.com |
| Apolipoprotein A-II (apoA-II) | Major component of HDL particles | Increased production | patsnap.com |
| Cholesteryl Ester Transfer Protein (CETP) | Facilitates transfer of cholesteryl esters between lipoproteins | Increased gene expression and activity (in specific models) | researchgate.netnih.gov |
Genes Involved in Inflammatory Responses
This compound, through PPARα activation, also modulates the expression of genes involved in inflammatory responses physiology.orgphysiology.orgmdpi.com. The anti-inflammatory effects are partly attributed to the repressive transcriptional actions of PPARα on pro-inflammatory signaling pathways, such as NF-κB and AP-1 oup.comoup.com.
PPARα activation can reduce the expression of acute-phase proteins in the liver, including fibrinogen and C-reactive protein (CRP), contributing to the attenuation of inflammation researchgate.net. One proposed mechanism involves the PPARα-mediated upregulation of inhibitor of nuclear factor kappa B alpha (IκBα), which prevents NF-κB from entering the nucleus and activating pro-inflammatory genes researchgate.net. Studies have shown that this compound can decrease fibrinogen levels researchgate.netresearchgate.net and CRP levels researchgate.net.
In cynomolgus monkeys, this compound treatment led to the downregulation of many genes in the complement and coagulation cascades, consistent with known fibrate effects on these systems oup.com.
Genes Related to Sugar Metabolism
While primarily known for its effects on lipid metabolism, this compound has also been observed to influence genes related to sugar metabolism physiology.orgphysiology.org. Studies in rats have shown that this compound can upregulate genes encoding enzymes involved in sugar metabolism, such as lactate (B86563) dehydrogenase A (Ldha) and Pfkfb1, which regulates phosphofructokinase, a key control point in glycolysis physiology.orgphysiology.org. The glucagon (B607659) receptor (Gcgr), involved in blood glucose regulation, was also found to be upregulated physiology.orgphysiology.org. These findings suggest a role for PPARα, and thus this compound, in glucose metabolism, which is supported by observations in PPARα knockout mice developing severe hypoglycemia when fasted physiology.orgphysiology.org. However, some human studies have indicated that this compound may not significantly influence glycemic control or insulin (B600854) action researchgate.netnih.gov.
Genes Modulating Cell Proliferation
This compound, particularly in rodent models, has been associated with changes in the expression of genes involved in cell proliferation physiology.orgphysiology.orgoup.com. PPARα agonists like this compound have been implicated in modulating genes such as cyclin-dependent kinases (CDKs) and cyclins physiology.orgphysiology.org. Studies in rats have shown that this compound treatment can induce significant hepatocyte proliferation and increase liver weight physiology.orgphysiology.org. While the exact mechanisms linking PPARα activation to hepatocarcinogenesis in rodents are not fully understood, altered expression of genes related to cell proliferation is considered a contributing factor physiology.orgphysiology.org.
Research using mice deficient in the NF-κB p50 subunit has provided insights into the role of NF-κB in this compound-induced proliferative changes oup.comresearchgate.net. This research suggests that NF-κB is important in these processes oup.com.
Genes Involved in Signal Transduction
This compound can also influence genes involved in signal transduction pathways physiology.orgphysiology.org. Studies have indicated that this compound may modify kinase or phosphatase activities, leading to altered protein phosphorylation nih.govresearchgate.net. For instance, incubation of rat hepatic-derived cells with this compound resulted in increased phosphorylation of PPARα itself nih.gov. This suggests that this compound can act at different steps of cell signaling, which in turn can modulate the expression of genes involved in various cellular processes, including lipid metabolism and detoxification nih.gov.
Furthermore, some studies suggest that certain peroxisome proliferators, including this compound, can activate a protein kinase C (PKC)-dependent signaling pathway in addition to the PPARα pathway nih.gov. This PKC pathway may contribute to the regulation of PPARα expression but might not directly influence its transcriptional activity nih.gov.
Table 2: Examples of Genes/Pathways Involved in Other Cellular Processes Influenced by this compound
Genes Regulating Stress Responses
Studies have indicated that this compound can influence the expression of genes associated with stress responses. In rats treated with this compound, microarray analysis revealed that genes involved in stress responses appeared to be differentially regulated. physiology.orgnih.govcapes.gov.br This suggests a potential modulation of cellular stress pathways by this compound, although the precise mechanisms and the full spectrum of affected genes require further detailed investigation. The functional diversity of genes regulated by this compound implies that many of these effects may be indirect consequences of the broader processes influenced by the compound in the liver of rodents. physiology.orgnih.govcapes.gov.br
Alterations in Nuclear Factor-kappa B (NF-κB) Activity
Nuclear Factor-kappa B (NF-κB) is a transcription factor complex involved in various cellular responses, including stress and inflammation. sigmaaldrich.comwikipedia.org Studies have demonstrated that this compound can influence NF-κB activity. Treatment of rats with this compound has been shown to increase hepatic NF-κB DNA-binding activity. nih.govresearchgate.net This observation suggests that NF-κB may contribute, in part, to the changes observed in the liver mediated by peroxisome proliferators like this compound. nih.govresearchgate.net Further research in rat hepatoma cells (H4IIEC3) indicated that this compound induced NF-κB activation. nih.gov This activation of NF-κB-regulated reporter genes in these cells was blocked by antioxidants, suggesting a potential dependence on reactive oxygen species. nih.gov In contrast to findings in rodents, a study in cynomolgus monkeys treated with this compound observed a downregulation of key regulatory genes, including members of the NF-κB family (specifically RELA, also known as NFκB, and NFKBIA, also called IκBα). nih.govoup.com This highlights potential species-specific differences in the effects of this compound on NF-κB activity.
Here is a summary of findings regarding this compound's effect on NF-κB activity:
| Model System | This compound Effect on NF-κB Activity | Potential Mechanism Suggested | Source |
| Rats (hepatic) | Increased DNA-binding activity | Involvement in peroxisome proliferator-mediated changes | nih.govresearchgate.net |
| H4IIEC3 rat hepatoma cells | Induction and activation of reporter genes | Potentially dependent on reactive oxygen species | nih.gov |
| Cynomolgus monkeys (hepatic) | Downregulation of NF-κB family genes (RELA, NFKBIA) | Part of downregulation of key regulatory genes | nih.govoup.com |
Downregulation of Complement Cascade Genes
The complement system is a part of the innate immune system involved in inflammation and host defense. This compound has been shown to significantly impact the expression of genes within the complement cascade. In cynomolgus monkeys, this compound treatment resulted in a potent downregulation of many genes in the complement cascade in the liver. nih.govoup.com This included complement components such as C1, C2, C3, C3A, C4A, C4B, C5, C6, C7, C8, and C9, as well as complement factor H and complement I factor. oup.com This downregulation of the classical complement cascade is considered a probable general anti-inflammatory effect of PPARα agonists. oup.com The downregulation of genes in the complement and coagulation pathways in primate liver is consistent with known pharmacological effects of fibrates. researchgate.netoup.com Studies in mice also showed downregulation of complement cascade genes, including C9, C8A, C8B, C4bp, Cfi, HC, and Mbl1, by more than 2-fold. core.ac.uk
Here is a table summarizing the observed downregulation of complement cascade genes by this compound:
| Species | Tissue | Genes Downregulated (Examples) | Source |
| Cynomolgus Monkey | Liver | C1, C2, C3, C3A, C4A, C4B, C5, C6, C7, C8, C9, Factor H, I Factor | nih.govoup.com |
| Mouse | Liver | C9, C8A, C8B, C4bp, Cfi, HC, Mbl1 | core.ac.uk |
Molecular and Cellular Effects
Lipid and Lipoprotein Metabolism Modulation
The primary action of ciprofibrate is the modulation of lipid and lipoprotein metabolism, resulting in decreased levels of triglycerides and very-low-density lipoprotein (VLDL), and often an increase in high-density lipoprotein (HDL) cholesterol. oup.comahajournals.orggpnotebook.comresearchgate.net This modulation is a direct consequence of PPARα activation and its downstream effects on gene expression. patsnap.compatsnap.comscielo.orgredalyc.org
This compound, through PPARα activation, stimulates cellular fatty acid uptake. ahajournals.orgscilit.com This is partly achieved by inducing the expression of genes encoding fatty acid transporter proteins (FATPs) and acyl-CoA synthetases (ACS). ahajournals.orgoup.com FATPs are integral membrane proteins that facilitate the uptake of long-chain and very long-chain fatty acids across the plasma membrane. imrpress.comberkeley.edu Once inside the cell, fatty acids are converted to acyl-CoA esters by ACS, a necessary step for their entry into metabolic pathways such as β-oxidation. ahajournals.orgimrpress.comberkeley.edu Studies in rodents have shown that fibrates increase hepatic fatty acid uptake and conversion to acyl-CoA, contributing to reduced triglyceride synthesis. ahajournals.org
A significant effect of this compound is the potent induction of peroxisomal β-oxidation enzymes, particularly acyl-CoA oxidase (ACO), which is the rate-limiting enzyme in peroxisomal fatty acid β-oxidation. bohrium.compnas.orgnih.govnih.govresearchgate.net this compound markedly increases the activity and mRNA levels of ACO and other peroxisomal β-oxidation enzymes. bohrium.compnas.orgnih.govnih.gov Studies in rat liver and hepatoma cell lines have demonstrated a several-fold increase in the activity of these enzymes following this compound treatment. bohrium.comnih.govresearchgate.net This increased peroxisomal β-oxidation enhances the breakdown of fatty acids, particularly very-long-chain fatty acids, reducing their availability for triglyceride synthesis. nih.gov The induction of ACO gene expression by this compound is mediated at the transcriptional level through PPARα activation. pnas.orgnih.govresearchgate.net
Table 1: Effect of this compound on Hepatic Peroxisomal Beta-Oxidation Enzyme Activity
| Enzyme | Fold Increase (Rat Liver) | Fold Increase (Rat Hepatoma Cells) | Reference |
| Acyl-CoA Oxidase | 8-10 | >10 | bohrium.comnih.gov |
| Bifunctional Enzyme | Not specified | Increased | nih.gov |
Beyond peroxisomes, this compound also influences mitochondrial fatty acid β-oxidation and oxidative phosphorylation. PPARα activation stimulates the transcription of genes related to both mitochondrial fatty acid uptake and β-oxidation, as well as oxidative phosphorylation. oup.comresearchgate.net This enhancement of mitochondrial function contributes to increased fatty acid catabolism, further reducing the pool of fatty acids available for triglyceride synthesis. ahajournals.orgscilit.com While peroxisomal β-oxidation primarily handles very-long-chain fatty acids, mitochondrial β-oxidation is crucial for the complete breakdown of shortened fatty acids and for ATP synthesis. nih.gov Studies in cynomolgus monkeys treated with this compound showed strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation. oup.comresearchgate.netnih.gov
This compound significantly reduces hepatic triglyceride production. oup.comgpnotebook.comahajournals.org This is achieved through a combination of increased fatty acid oxidation (both peroxisomal and mitochondrial) and potentially reduced fatty acid synthesis, leading to a lower availability of fatty acids for triglyceride synthesis in the liver. patsnap.comahajournals.orgscilit.com Additionally, this compound enhances the clearance of triglyceride-rich lipoproteins from the bloodstream by increasing the expression and activity of lipoprotein lipase (B570770) (LPL). patsnap.compatsnap.comredalyc.orggpnotebook.comresearchgate.net LPL is a key enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins into free fatty acids and glycerol, which are then taken up by tissues. patsnap.compatsnap.com this compound also reduces the production of apolipoprotein C-III (apoC-III), a protein that inhibits LPL activity, thereby further promoting triglyceride clearance. patsnap.compatsnap.comresearchgate.netahajournals.orgnih.gov
Table 2: Effects of this compound on Plasma Lipids and Lipoproteins in Type IIB Hyperlipidemia Patients
| Lipid/Lipoprotein | Change (%) | P-value | Reference |
| Total Cholesterol | -20 | 0.002 | oup.com |
| Triglycerides | -45 | 0.003 | oup.com |
| VLDL-1 | -40 | 0.001 | oup.com |
| VLDL-2 | -25 | 0.003 | oup.com |
| Total HDL | +13 | 0.005 | oup.com |
| HDL-3 | +22 | 0.009 | oup.com |
| CETP-mediated CE transfer from HDL to apoB-containing lipoproteins | -25 | 0.017 | oup.com |
This compound leads to a marked reduction in plasma VLDL levels. oup.comahajournals.orgresearchgate.net This is a result of both decreased hepatic VLDL production and enhanced VLDL catabolism. ahajournals.orgahajournals.orgscilit.com The reduced availability of triglycerides due to increased fatty acid oxidation and potentially decreased synthesis directly limits VLDL assembly and secretion from the liver. patsnap.comahajournals.orgscilit.com Simultaneously, the increased LPL activity and decreased apoC-III levels facilitate the more efficient breakdown and clearance of VLDL particles from the circulation. patsnap.compatsnap.comresearchgate.netahajournals.orgnih.gov This leads to a reduction in the number of atherogenic VLDL particles. oup.com
Table 3: Effect of this compound on HDL and Cholesterol Efflux
| Parameter | Change (%) | P-value | Reference |
| Plasma Total HDL | +13 | 0.005 | oup.com |
| Plasma HDL-3 | +22 | 0.009 | oup.com |
| Plasma HDL-mediated cellular free cholesterol efflux | +13 | 0.01 | oup.com |
Modulation of Apolipoprotein Synthesis (e.g., ApoA-I, ApoA-II, ApoC-III)
This compound influences the synthesis of several key apolipoproteins involved in lipoprotein metabolism. Fibrates, including this compound, mediate their effects on high-density lipoprotein (HDL) cholesterol levels through the transcriptional induction of the synthesis of major HDL apolipoproteins, specifically apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II). scilit.comnih.govahajournals.orgresearchgate.net This increase in ApoA-I and ApoA-II synthesis contributes to the observed elevation in plasma HDL concentrations following fibrate treatment. ahajournals.org
Furthermore, fibrates like this compound are known to lower the hepatic production of apolipoprotein C-III (ApoC-III). scilit.comnih.govresearchgate.net ApoC-III is an inhibitor of lipoprotein lipase (LPL) and retards the clearance of triglyceride-rich lipoproteins from plasma. nih.gov By reducing ApoC-III levels, this compound can indirectly enhance the catabolism of these lipoproteins. researchgate.net
Research findings indicate that the increased HDL concentrations after fibrate treatment are generally reflected by increased plasma levels of ApoA-I and ApoA-II. ahajournals.org Studies in human ApoA-I transgenic mice and human hepatocytes have demonstrated that fibrates stimulate ApoA-I production. ahajournals.org The induction of human ApoA-I gene expression by fibrates may be mediated by the interaction of PPAR with a functional peroxisome proliferator response element (PPRE) located in the A site of the ApoA-I promoter. ahajournals.org Human ApoA-II plasma concentrations also increase after fibrate treatment, a consequence of the induction of hepatic ApoA-II synthesis mediated through PPAR/RXR heterodimers. ahajournals.org
Cholesteryl Ester Transfer Protein (CETP) Gene Expression and Activity
This compound has been shown to influence the expression and activity of cholesteryl ester transfer protein (CETP). CETP is a plasma protein that modulates atherosclerosis risk by transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) and triglycerides in the reverse direction. nih.govnih.gov
Studies in mice expressing human CETP have demonstrated that this compound treatment significantly increases plasma CETP activity and liver CETP mRNA levels. nih.govnih.govresearchgate.net For instance, in CETP transgenic mice, this compound treatment resulted in a 50% increase in plasma CETP activity and a 50% increase in relative liver mRNA levels. nih.govresearchgate.net In mice expressing both ApoC-III and CETP, plasma CETP activity increased by 30% and liver CETP mRNA levels by 100% upon this compound treatment. nih.govresearchgate.net
This stimulation of CETP gene expression by this compound has implications for reverse cholesterol transport, potentially increasing plasma cholesterol removal through LDL. nih.govnih.govresearchgate.net Kinetic studies using radio-labeled HDL have shown that this compound treatment leads to a more efficient removal from plasma of cholesteryl esters transferred from HDL to LDL. nih.govnih.govresearchgate.net
Influence on Lipoprotein Lipase (LPL) Activity
This compound is known to enhance the activity of lipoprotein lipase (LPL). patsnap.comscilit.comresearchgate.net LPL is a crucial enzyme responsible for the hydrolysis of triglycerides in circulating triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, into free fatty acids and glycerol. patsnap.comnih.gov This process facilitates the uptake of fatty acids by tissues for energy or storage. patsnap.com
One of the primary effects of this compound's activation of PPARα is the increased expression of LPL. patsnap.com By enhancing LPL activity, this compound promotes the clearance of triglyceride-rich lipoproteins from the bloodstream, contributing to reduced plasma triglyceride levels. patsnap.comresearchgate.net
Research has quantified the effect of this compound on LPL activity. In studies with mice, this compound treatment increased plasma post-heparin LPL activity by 1.3 to 2.1 fold across different genetic backgrounds. nih.govresearchgate.net
Arterial Wall Proteoglycan-Lipoprotein Interaction
While the provided search results extensively cover this compound's effects on lipoprotein metabolism and cellular processes, specific detailed research findings on the direct influence of this compound on arterial wall proteoglycan-lipoprotein interaction were not prominently featured within the scope of the search results. The mechanism of fibrates primarily involves systemic lipid metabolism changes, which indirectly impact the arterial wall by altering the composition and concentration of circulating lipoproteins that interact with arterial proteoglycans.
Cellular Signaling Pathway Interactions
This compound, as a PPARα agonist, interacts with cellular signaling pathways, primarily through its binding to nuclear receptors. patsnap.comglpbio.comnih.gov
Signal Transduction Mechanisms
The primary signal transduction mechanism initiated by this compound involves the activation of PPARα. patsnap.comnih.gov Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). ahajournals.org This heterodimer then binds to specific DNA sequences called PPREs in the promoter regions of target genes, leading to the modulation of gene expression. ahajournals.org This transcriptional regulation affects the synthesis of various proteins involved in lipid metabolism, including apolipoproteins and enzymes like LPL. patsnap.comscilit.comnih.govahajournals.orgresearchgate.net
Beyond PPARα activation, studies have explored other potential signaling pathway interactions. Research in cultured rat hepatocytes investigated the effect of this compound, alone and in combination with prostaglandin (B15479496) F2 alpha (PGF2 alpha), on second messengers in mitogenic signal pathways. nih.gov The combination of this compound and PGF2 alpha significantly increased particulate protein kinase C (PKC) activity and intracellular calcium ([Ca2+]i) concentrations. nih.gov While this compound or PGF2 alpha alone had smaller effects, neither significantly increased the formation of inositol-1, 4, 5-triphosphate (IP3). nih.gov These findings suggest that the co-mitogenicity observed with this compound and eicosanoids may involve increases in particulate PKC activity and intracellular calcium. nih.gov
However, other studies have suggested that fibrates may not exert their effects through interference with PKC-dependent pathways or by inactivating growth factor receptors like epidermal growth factor (EGF) and transforming growth factor-beta (TGF-β). ahajournals.org
This compound has also been shown to increase the phosphorylation of the epidermal growth factor receptor in isolated rat hepatocytes. ahajournals.org
Signaling pathway enrichment analysis in studies examining gene expression changes induced by compounds including this compound has indicated enrichment in pathways such as MAPK, PI3K-Akt, PPAR, and AMPK. researchgate.net
Cellular Growth and Proliferation Processes
This compound has been observed to influence cellular growth and proliferation, particularly in the liver of rodents. Peroxisome proliferators, including this compound, are known to induce hepatic peroxisome proliferation and can lead to increased cell proliferation in rodents. nih.govphysiology.orgbohrium.comnih.govoup.comcapes.gov.br
Studies in rats treated with this compound have shown a significant increase in hepatocyte proliferation rate. physiology.orgnih.govoup.com For example, a study showed a 2.1-fold increase in hepatocyte proliferation rate in this compound-dosed rats. physiology.org Another study using bromodeoxyuridine (BrdU) labeling showed a significant increase in the hepatocyte proliferative index in this compound-treated rats. oup.com
The mechanism underlying this compound-induced cell proliferation is thought to involve the modulation of genes involved in cell cycle regulation. physiology.org PPARα agonists like this compound have been implicated in modulating the expression of genes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and cyclins. physiology.org
Research has also explored the role of specific cellular components and pathways in this compound-induced proliferation. Changes in chromatin sphingomyelin (B164518) content and the activity of associated enzymes (neutral-sphingomyelinase and sphingomyelin-synthase) have been linked to cell proliferation induced by this compound in rat hepatocytes. nih.gov
Furthermore, studies have investigated the involvement of the NF-κB pathway in the proliferative and apoptotic changes induced by this compound. oup.com While this compound administration inhibited apoptosis in p50-deficient mice, the molecular mechanisms linking this compound to alterations in cell proliferation and apoptosis through NF-κB regulated genes require further clarification. oup.com
This compound has also been shown to stimulate the proliferation of gastrin-producing cells in the stomach, a process dependent on PPARα. physiology.org
Oxidative Stress Responses
This compound's interaction with oxidative stress is complex and appears to be influenced by the biological context and species. PPARα agonists, including this compound, have been implicated in modulating the expression of genes involved in stress responses physiology.orgphysiology.org. In rodent models, PPARα activators like this compound have been proposed to contribute to increased reactive oxygen species (ROS) in the liver, potentially through the induction of enzymes like cytochrome P-450 4A, which can produce superoxide (B77818) or H2O2 as by-products oup.com. This increase in ROS is thought to potentially contribute to oxidative DNA damage and lipid peroxidation oup.com. Studies in rats treated with this compound have shown decreased expression of certain phase I, phase II, and antioxidant enzymes, and inhibition of glutathione (B108866) (GSH) biosynthesis, which may be linked to accelerated production of reactive oxygen species nih.gov.
However, other research highlights potential protective effects against oxidative stress. In a study involving patients with type 2 diabetes mellitus, this compound therapy significantly attenuated the postprandial increase in oxidative stress, as measured by electron paramagnetic resonance spectroscopy ahajournals.orgahajournals.orgnih.gov. While this study observed a reduction in postprandial oxidative stress, another study in patients with type 2 diabetes and atherogenic lipoprotein phenotype found no statistically significant changes in the level of oxidative stress assessed by in vitro and in vivo methods after this compound therapy, despite favorable effects on lipid parameters nih.govresearchgate.net.
The mechanism by which PPARα agonists influence oxidative stress may involve the induction of NADPH oxidase activity in macrophages, leading to the generation of ROS ahajournals.org. This oxidative stress can facilitate LDL oxidation, but also generate PPARα activators that may have anti-inflammatory properties ahajournals.org.
Table 1: Effects of this compound on Oxidative Stress Parameters
| Study Population / Model | Treatment Duration | Measured Parameter | This compound Effect | Reference |
| Rats | 60 days | Liver gene expression (stress response) | Differentially regulated | physiology.orgphysiology.org |
| Rats | Various | Hepatic NF-κB activity | Increased | oup.comnih.gov |
| Rats | Dietary | Hepatic xenobiotic metabolizing and antioxidant enzymes mRNAs | Decreased expression | nih.gov |
| Rats | Dietary | Hepatic GSH biosynthesis | Inhibited | nih.gov |
| Jerboas | 4 weeks | Peroxisomal catalase activity | Strong decrease | spandidos-publications.com |
| Jerboas | 4 weeks | Malondialdehyde (MDA) levels | Increase | spandidos-publications.com |
| Type 2 Diabetes Patients | 3 months | Postprandial oxidative stress | Significantly attenuated | ahajournals.orgahajournals.orgnih.gov |
| Type 2 Diabetes Patients (ALP) | 3 months | Oxidative stress (in vitro/vivo) | Not significantly changed | nih.govresearchgate.net |
| Macrophages | In vitro | NADPH oxidase activity | Induces | ahajournals.org |
| Macrophages | In vitro | ROS generation | Leads to | ahajournals.org |
Endothelial Function Modulation
This compound has demonstrated positive effects on endothelial function, particularly in the context of metabolic disorders. Endothelial dysfunction is a key event in the development and progression of atherosclerosis oamjms.eu. Studies have shown that this compound therapy can improve fasting and postprandial endothelial function in patients with type 2 diabetes mellitus ahajournals.orgahajournals.orgnih.gov. This improvement was observed as significantly higher flow-mediated endothelium-dependent vasodilatation (FMD) values after this compound treatment ahajournals.orgahajournals.orgnih.gov. The observed improvement in endothelial function was coupled with a reduction in postprandial oxidative stress and favorable changes in lipid profiles, such as reduced triglycerides and increased HDL cholesterol ahajournals.orgahajournals.orgnih.gov.
PPARα activation by fibrates is increasingly recognized for its role in regulating vascular endothelial function through various mechanisms, including the reduction of endothelial oxidative stress and the subsequent increase in nitric oxide (NO) bioavailability unich.it. NO, produced by endothelial nitric oxide synthase (eNOS), is crucial for regulating vascular tone, cellular proliferation, and inhibiting leukocyte adhesion and platelet aggregation oamjms.euwikipedia.org. While some studies suggest PPARα agonists may enhance eNOS activity and expression, the precise mechanisms are still under investigation unich.itahajournals.orgresearchgate.netresearchgate.net. Some research indicates that PPARα agonists may increase the half-life of eNOS mRNA, which is an unusual mechanism of regulation ahajournals.org. The interaction between caveolin-1 (B1176169) and eNOS, which can inactivate eNOS, is also a subject of ongoing research regarding PPARα agonist effects oamjms.euwikipedia.org.
Improvements in vascular reactivity have been observed with PPARα agonists like this compound and fenofibrate (B1672516) in patients with combined hyperlipidemia and type 2 diabetes ahajournals.org. These changes in vascular function did not always correlate directly with changes in lipid profiles but were sometimes associated with markers of oxidative stress and inflammation, such as CRP levels ahajournals.org.
Table 2: Effects of this compound on Endothelial Function in Type 2 Diabetes Patients
| Parameter | Baseline (Fasting ± SD) | 3 Months this compound (Fasting ± SD) | Baseline (Postprandial ± SD) | 3 Months this compound (Postprandial ± SD) | P-value | Reference |
| Flow-Mediated Dilatation (FMD) (%) | 3.8 ± 1.8 | 4.8 ± 1.1 | 1.8 ± 1.3 | 3.4 ± 1.1 | < 0.05 | ahajournals.orgahajournals.orgnih.gov |
| Oxidative Stress (U) | 2.33 ± 1.1 | 2.27 ± 1.3 | 3.85 ± 2.5 | 2.57 ± 1.9 | < 0.05 | ahajournals.orgahajournals.orgnih.gov |
| Triglycerides (mmol/L) | 3.1 ± 2.1 | 1.5 ± 0.8 | 6.6 ± 4.1 | 2.8 ± 1.3 | < 0.05 | ahajournals.orgahajournals.orgnih.gov |
| HDL Cholesterol (mmol/L) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.2 ± 0.1 | < 0.05 | ahajournals.orgahajournals.orgnih.gov |
Immunological and Inflammatory Pathway Interactions
This compound, as a PPARα agonist, exerts significant influence on immunological and inflammatory pathways. PPARα is known to play a major role in controlling the inflammatory response, including in the vascular wall ahajournals.org. Activation of PPARα can lead to the repression of target genes involved in inflammation, primarily through negative interference with DNA-binding independent mechanisms (transrepression) ahajournals.org.
Studies have shown that PPARα activation inhibits the production of various inflammatory mediators. For instance, PPARα agonists can inhibit the production of endothelin-1, vascular cell adhesion molecule (VCAM)-1, IL-6, and tissue factor in endothelial cells, smooth muscle cells, and macrophages ahajournals.org. In mouse peritoneal macrophages, treatment with PPARα ligands decreased tumor necrosis factor-alpha (TNF-α) expression ahajournals.org. This compound has been shown to almost entirely eliminate the overproduction of inflammatory cytokines, including MCP-1, TNF-α, and IL-6, in HepG2 cells medchemexpress.com.
Furthermore, PPARα agonists have been shown to inhibit inflammatory responses in microglia, a type of immune cell in the central nervous system nih.gov. This compound, along with other PPARα agonists like fenofibrate and gemfibrozil, inhibited nitric oxide (NO) production by cytokine-stimulated microglia in a dose-dependent manner, although fenofibrate and WY 14,643 were more potent nih.gov. PPARα agonists also inhibited the secretion of proinflammatory cytokines such as IL-1beta, TNF-alpha, IL-6, and IL-12 p40, and the chemokine MCP-1 by LPS-stimulated microglia nih.gov.
PPARα activation also reduces the hepatic expression of acute-phase proteins, such as fibrinogen, C-reactive protein (CRP), and serum amyloid A (SAA), contributing to the attenuation of liver inflammation researchgate.net. This compound, fenofibrate, and bezafibrate (B1666932) have been shown to reduce in vivo levels of fibrinogen ahajournals.org. A proposed mechanism for this anti-inflammatory effect involves PPARα-mediated upregulation of inhibitor of nuclear factor kappa B alpha (IκBα), which prevents NF-κB from translocating into the nucleus and suppressing pro-inflammatory gene expression researchgate.net. While PPARα is generally considered to be involved primarily in anti-inflammatory signaling, it has been suggested that under certain conditions, it might have pro-inflammatory effects nih.gov.
Some fibrates, including this compound, and their metabolites can also activate PPARgamma, another nuclear receptor that participates in inflammatory reactions by inhibiting the activation of immune cells and the expression of inflammatory factors nih.gov.
Table 3: Effects of this compound on Inflammatory Markers/Mediators
| Cell Type / Model | Stimulus (if applicable) | Inflammatory Marker/Mediator | This compound Effect | Reference |
| Rat Liver | This compound dosing | Inflammatory responses genes | Modulates | physiology.orgphysiology.org |
| HepG2 cells | FFAs mixture | MCP-1 | Almost eliminates | medchemexpress.com |
| HepG2 cells | FFAs mixture | TNF-α | Almost eliminates | medchemexpress.com |
| HepG2 cells | FFAs mixture | IL-6 | Almost eliminates | medchemexpress.com |
| Mouse Microglia | Cytokine-stimulated | NO production | Inhibited | nih.gov |
| Mouse Microglia | LPS-stimulated | IL-1beta | Inhibited secretion | nih.gov |
| Mouse Microglia | LPS-stimulated | TNF-alpha | Inhibited secretion | nih.gov |
| Mouse Microglia | LPS-stimulated | IL-6 | Inhibited secretion | nih.gov |
| Mouse Microglia | LPS-stimulated | IL-12 p40 | Inhibited secretion | nih.gov |
| Mouse Microglia | LPS-stimulated | MCP-1 | Inhibited secretion | nih.gov |
| Rat Hepatocytes | In vitro | Fibrinogen production | Reduced | researchgate.net |
| In vivo (various species) | PPARα activation | Fibrinogen | Attenuates expression | ahajournals.orgresearchgate.net |
| In vivo (various species) | PPARα activation | CRP | Attenuates expression | ahajournals.orgresearchgate.net |
| In vivo (various species) | PPARα activation | SAA | Attenuates expression | researchgate.net |
| Endothelial cells | PPARα activation | Endothelin-1 | Inhibits production | ahajournals.org |
| Endothelial cells | PPARα activation | VCAM-1 | Inhibits production | ahajournals.org |
| Endothelial cells | PPARα activation | IL-6 | Inhibits production | ahajournals.org |
| Endothelial cells | PPARα activation | Tissue factor | Inhibits production | ahajournals.org |
| Smooth muscle cells | PPARα activation | Endothelin-1 | Inhibits production | ahajournals.org |
| Smooth muscle cells | PPARα activation | VCAM-1 | Inhibits production | ahajournals.org |
| Smooth muscle cells | PPARα activation | IL-6 | Inhibits production | ahajournals.org |
| Smooth muscle cells | PPARα activation | Tissue factor | Inhibits production | ahajournals.org |
| Macrophages | PPARα activation | Endothelin-1 | Inhibits production | ahajournals.org |
| Macrophages | PPARα activation | VCAM-1 | Inhibits production | ahajournals.org |
| Macrophages | PPARα activation | IL-6 | Inhibits production | ahajournals.org |
| Macrophages | PPARα activation | Tissue factor | Inhibits production | ahajournals.org |
| Mouse Peritoneal Macrophages | PPARα ligand treatment | TNF-α | Decreased expression | ahajournals.org |
Preclinical Research and Experimental Models
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models have been instrumental in dissecting the molecular mechanisms by which ciprofibrate exerts its effects, primarily focusing on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound has been shown to increase the phosphorylation level of PPARα in rat Fao cells. medchemexpress.com In rat liver H4IIEC3 cells transfected with a PPRE-AB LUC reporter gene plasmid, this compound induced PPARα activation, indicated by increased luciferase activity. medchemexpress.com
Beyond PPARα activation, in vitro studies have explored this compound's impact on lipid metabolism and inflammatory responses in liver cells. In HepG2 cells, this compound at a concentration of 100 μM for 24 hours was not cytotoxic and maintained cell viability at approximately 99.7%. medchemexpress.com This treatment effectively abolished lipid deposition induced by a mixture of free fatty acids (FFAs) and decreased the elevated triglyceride content in these cells. medchemexpress.com Furthermore, this compound at 100 μM for 24 hours significantly reduced the overproduction of inflammatory cytokines, including MCP-1, TNF-α, and IL-6, induced by the FFAs mixture in HepG2 cells. medchemexpress.com
Studies using human hepatoma HepG2 cells have shown that this compound treatment did not influence cell morphology, proliferation, or acyl-CoA oxidase (ACO) activity, unlike rat Fao hepatoma cells which responded positively in these parameters. ahajournals.org This suggests potential species-specific cellular responses at the in vitro level. This compound has also been shown to stimulate apoA-I production in human hepatocytes in vitro. ahajournals.org The induction of human apoA-I gene expression by fibrates, including this compound, may be mediated by the interaction of PPAR with a functional PPRE in the apoA-I promoter. ahajournals.orgahajournals.org Similarly, the increase in human apoA-II plasma concentrations after fibrate treatment is a consequence of induced hepatic apoA-II synthesis mediated through PPAR/RXR heterodimers. ahajournals.orgahajournals.org
In Vivo Animal Models for Systemic Effects
In vivo animal models are essential for evaluating the systemic effects of this compound, including its impact on lipid metabolism, organ weights, and gene expression in a complex biological system.
Rodent Models (e.g., Rats, Mice)
Rodent models, particularly rats and mice, have been extensively used to study the effects of this compound. This compound is a potent peroxisome proliferator in these species. medchemexpress.comca.govspandidos-publications.comauctoresonline.org Administration of this compound to rats and mice typically leads to hepatic peroxisome proliferation, hypertrophy, hyperplasia, and in some cases, hepatocarcinogenesis. oup.comnih.gov
In normolipemic and diet-induced hyperlipidemic rats, this compound significantly reduced plasma triglyceride and cholesterol concentrations. nih.gov this compound was found to be approximately 25-fold more active than fenofibrate (B1672516) in reducing these lipid levels in rats. nih.gov In normolipemic rats, this compound reduced the concentration and lipid content of all lipoprotein classes. nih.gov The incorporation of [14C]palmitate and [3H]leucine into lipoproteins was reduced by this compound, indicating a reduction in lipoprotein production. nih.gov This was further supported by the prevention of Triton-induced hyperlipemia. nih.gov this compound also inhibited liver and plasma cholesterol synthesis, suggesting an inhibitory effect on HMG-CoA reductase. nih.gov In hyperlipemic rats, this compound reduced the incorporation of [3H]oleate into liver and plasma glycerolipids and increased cholesterol esterification. nih.gov
Chronic administration of this compound has been shown to induce hepatomegaly in rats, along with the induction of carnitine acetyltransferase, peroxisomal beta-oxidation, and cytochrome P450IVA1 activities. nih.gov The induction of cytochrome P450IVA1-dependent fatty acid hydroxylase activity was specific to this subfamily, while activities associated with cytochrome P450 IIB and IA subfamilies were inhibited. nih.gov Mitochondrial enzymes were also induced in rats, although to a lesser extent than microsomal and peroxisomal enzymes. nih.gov These enzyme changes were largely reversible after a 4-week recovery period in rats. nih.gov
This compound also affects gene expression in rodents. It has been shown to increase hepatic NF-κB DNA binding activity in rats and mice. researchgate.net In wild-type mice, this compound increased liver weights significantly. physiology.org Studies in rats have also shown that this compound can induce transcription of gastrin mRNA, leading to hypergastrinemia and hyperplasia of antral G cells. physiology.org This effect appears to be mediated from the antrum lumen and is dependent on PPAR-α. physiology.org
However, not all rodents respond identically. Studies in jerboas (Jaculus orientalis), a type of rodent, showed that this compound did not induce hepatomegaly or promote liver cell DNA replication, suggesting this species may resemble humans more closely than rats or mice in its response to peroxisome proliferators. spandidos-publications.com
Non-Human Primate Models (e.g., Cynomolgus Monkeys)
Non-human primates, such as cynomolgus monkeys and marmosets, are used in preclinical research due to their closer phylogenetic relationship to humans compared to rodents. cynbiose.comcreative-diagnostics.comnih.govresearchgate.net Primates are generally considered relatively refractory to the extensive hepatic peroxisome proliferation observed in rodents treated with PPARα agonists. ahajournals.orgoup.comnih.govoup.comepa.gov
However, studies in cynomolgus monkeys treated with this compound have shown hepatic peroxisome proliferation, an increase in relative liver weight, and an increase in mitochondrial number. oup.comoup.com A study exposing cynomolgus monkeys to this compound for 2 weeks showed a dose-related increase in relative liver weight and peroxisome number, with maximum increases of about two- and three-fold over controls, respectively. oup.com Transcriptional profiling in the liver of cynomolgus monkeys treated with this compound showed strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation. nih.gov Unlike rodents, transcriptional signals consistent with an anti-proliferative and pro-apoptotic effect were observed, and there was no transcriptional signal for DNA damage or oxidative stress. nih.govoup.com Genes related to ribosome and proteasome biosynthesis were upregulated, while many genes in the complement and coagulation cascades were downregulated. nih.gov Key regulatory genes, including members of the JUN, MYC, and NFκB families, were downregulated, which contrasts with reports of JUN and MYC upregulation in PPARα-treated rodents. nih.gov
In marmosets, chronic this compound administration resulted in a different pattern of hepatic enzyme changes compared to rats. nih.gov While peroxisomal beta-oxidation activity was induced in marmosets, the specific activity was significantly lower than in rats, with only minimal changes in the liver:body weight ratio. nih.gov A long-term study in marmosets exposed to clofibrate (B1669205), another fibrate, for 6.5 years did not result in liver tumors, further supporting the idea that primates are less susceptible to PPARα agonist-induced hepatocarcinogenesis than rodents. epa.gov
Transgenic Animal Models (e.g., CETP and ApoCIII expressing mice)
Transgenic animal models, particularly mice engineered to express human genes like cholesteryl ester transfer protein (CETP) and apolipoprotein CIII (ApoCIII), have been used to investigate the effects of this compound on lipid metabolism in a context more closely mimicking human lipoprotein profiles. researchgate.netnih.govnih.govd-nb.info
In mice genetically modified to express human CETP and/or ApoCIII, this compound treatment reduced plasma triglyceride levels regardless of the lipemic phenotype. researchgate.netnih.gov The effect on LDL and HDL cholesterol was dependent on the genotype and the presence of ApoCIII and CETP. researchgate.netnih.gov
Studies in mice expressing ApoCIII and/or CETP showed that this compound treatment for 3 weeks reduced plasma triglycerides (30-43%) and non-esterified fatty acids (19-47%). researchgate.netnih.gov The distribution of cholesterol in plasma lipoproteins in response to this compound was dependent on the genotypes. researchgate.netnih.gov Treated ApoCIII expressing mice showed elevated VLDL-cholesterol and reduced HDL-cholesterol. researchgate.netnih.gov Treated CETP expressing mice responded with a reduction in LDL-cholesterol, whereas in non-transgenic mice, LDL-cholesterol increased. researchgate.netnih.gov
This compound also increased plasma post-heparin lipoprotein lipase (B570770) activity (1.3-2.1 fold) in all transgenic groups, but hepatic lipase activity decreased in treated CETP and non-transgenic mice. researchgate.netnih.gov Plasma CETP activity and liver CETP mRNA levels were significantly increased in treated CIII/CETP and CETP mice (30-100%). researchgate.netnih.gov Kinetic studies with 3H-cholesteryl ether (CEt) labeled HDL in CETP transgenic mice showed a 50% reduction in the 3H-CEt found in the LDL fraction in this compound-treated mice compared to controls, indicating more efficient removal of 3H-CEt transferred from HDL to LDL from the plasma. researchgate.netnih.gov Accordingly, the amount of 3H-CEt recovered in the liver 6 hours after HDL injection was increased by 35%. researchgate.netnih.gov These findings suggest that this compound stimulates CETP gene expression and alters cholesterol flow through reverse cholesterol transport, increasing plasma cholesterol removal through LDL in these transgenic models. researchgate.netnih.gov
Comparative Analysis of Species-Specific Responses
Comparative analysis of preclinical data highlights significant species-specific differences in the response to this compound, particularly concerning hepatic effects.
Differential Hepatic Responses in Rodents vs. Primates
A key difference in the response to this compound and other PPARα agonists is the magnitude of hepatic peroxisome proliferation and the associated risk of hepatocarcinogenesis observed in rodents compared to primates. ahajournals.orgoup.comnih.govoup.comepa.gov Rodents, such as rats and mice, exhibit a pronounced peroxisome proliferation, hepatomegaly, and an increased incidence of liver tumors upon chronic exposure to this compound. ca.govauctoresonline.orgoup.comnih.govepa.govca.gov
In contrast, primates, including cynomolgus monkeys and marmosets, are considerably less responsive to these proliferative effects. ahajournals.orgoup.comnih.govoup.comepa.gov While some studies in cynomolgus monkeys have reported increases in hepatic peroxisomes and liver weight following this compound treatment, the magnitude is generally less than that observed in rodents. oup.comoup.com Furthermore, long-term studies in marmosets have not shown an increased incidence of liver tumors. epa.gov
The mechanisms underlying these species differences are not fully understood but are thought to involve variations in PPARα expression levels, differences in the sequence of PPAR response elements (PPREs), and differential regulation of downstream genes involved in cell proliferation, apoptosis, and oxidative stress. ahajournals.orgoup.com For instance, the magnitude of induction in β-oxidation pathways appears substantially greater in rodents than in primates. oup.comnih.gov Additionally, transcriptional profiling in cynomolgus monkeys treated with this compound revealed downregulation of key regulatory genes like JUN, MYC, and NFκB, which are reported to be upregulated in rodents after PPARα agonist treatment. nih.gov The absence of transcriptional signals for DNA damage or oxidative stress in treated cynomolgus monkeys, in contrast to findings in rodents, also contributes to the differential hepatic response. nih.govoup.com
The following table summarizes some key differential hepatic responses observed between rodents and primates treated with this compound:
| Feature | Rodents (Rats, Mice) | Primates (Cynomolgus Monkeys, Marmosets) | Source |
| Hepatic Peroxisome Proliferation | Pronounced increase in number and size | Greatly reduced or minimal increase | ahajournals.orgoup.comoup.com |
| Hepatomegaly | Frequently observed | Minimal or moderate increase in liver weight | oup.comnih.govphysiology.orgoup.com |
| Hepatocarcinogenesis | Increased incidence of liver tumors with chronic exposure | Relatively refractory; no increased incidence in long-term studies | ca.govoup.comepa.govca.gov |
| Induction of β-oxidation Enzymes | Substantially greater induction | Moderately increased | oup.comnih.govnih.govoup.com |
| NF-κB Activation | Increased DNA binding activity | Downregulated (in cynomolgus monkeys) | nih.govresearchgate.net |
| JUN and MYC Expression | Reported upregulation | Downregulated (in cynomolgus monkeys) | nih.gov |
| DNA Damage/Oxidative Stress | Observed | No transcriptional signal observed (in cynomolgus monkeys) | nih.govoup.com |
These comparative studies are vital for assessing the relevance of rodent data for predicting human responses to this compound and underscore the importance of using multiple species in preclinical evaluation. ahajournals.orgspandidos-publications.comnih.govepa.gov
Contributions to Understanding Disease Pathogenesis in Models
Preclinical studies using various animal models have contributed to understanding the potential of this compound in influencing the pathogenesis of several metabolic and cardiovascular diseases.
Dyslipidemia Models
This compound has demonstrated significant hypolipidemic effects in animal models of dyslipidemia. In hyperlipidemic rats, this compound was shown to suppress the increase in blood lipids. nih.gov Studies with cholesterol pools in this compound-treated normolipidemic rats indicated that this compound inhibits cholesterol biosynthesis. nih.gov Compared to clofibrate, this compound was found to be significantly more hypolipidemic in hyperlipidemic rats. nih.gov
Mouse models, particularly apolipoprotein E–deficient (ApoE−/−) and LDL receptor–deficient (LDLr−/−) mice, are widely used to study atherosclerosis, a condition closely linked to dyslipidemia. ahajournals.org However, studies in these models regarding this compound have shown varied outcomes. One study found that treatment of ApoE−/− mice with this compound aggravated hyperlipidemia and increased atherosclerosis. ahajournals.org The same study reported enhanced plasma cholesterol levels and atherosclerosis development in LDLr−/− mice treated with this compound. ahajournals.org This highlights that different animal models may respond differently to the same experimental manipulation. ahajournals.org
In canine models of familial dyslipidemia with elevated triglyceride levels (above 500 mg/dL), treatment with this compound resulted in a significant decrease in serum triglyceride concentrations after two months. medcraveonline.commedcraveonline.com Baseline triglyceride levels in these dogs ranged between 512 mg/dL and 1046 mg/dL, which decreased to a mean of 134.9 mg/dL after treatment. medcraveonline.com The Wilcoxon test revealed a significant decrease in triglyceride concentration from a median of 621 mg/dL (range 512 to 1046 mg/dL) to 136 mg/dL (range 67 to 215 mg/dL) (p < 0.0001). medcraveonline.commedcraveonline.com The difference in medians was -482.0 mg/dL with a 97.3% confidence interval of -579.0 to -443.0 mg/dL. medcraveonline.commedcraveonline.com
| Animal Model | Condition Treated | Baseline Triglycerides (mg/dL) | Post-Treatment Triglycerides (mg/dL) | p-value |
|---|---|---|---|---|
| Hyperlipidemic Rats | Hyperlipidemia | Elevated (Suppressed by 33%) | Reduced | Not specified, but stated as significantly more hypolipidemic than clofibrate |
| Canine Familial Dyslipidemia | Hypertriglyceridemia | Median: 621 (Range: 512-1046) | Median: 136 (Range: 67-215) | <0.0001 |
Metabolic Syndrome Models
Metabolic syndrome (MetS) is characterized by a cluster of metabolic abnormalities, including dyslipidemia, insulin (B600854) resistance, central obesity, and hypertension. mdpi.comnih.govmdpi.com Animal models are crucial for studying the pathogenesis of MetS. scielo.br Diet-induced obesity (DIO) models, such as those using high-fat diets in rodents, are commonly used to induce MetS-like conditions. mdpi.comscielo.br
This compound, as a PPARα agonist, has been investigated for its effects in models of insulin resistance, a key component of MetS. Studies in high-fat diet-induced insulin resistant C57BL/6 mice and obese Zucker rats (a genetic model of hyperinsulinemia) showed that this compound, at doses selectively activating PPARα, significantly lowered hyperinsulinemia and, in some cases, hyperglycemia. capes.gov.br This effect was attributed to an improvement in insulin action on glucose utilization. capes.gov.br For instance, this compound treatment in insulin-resistant obese Zucker rats resulted in a lower insulin peak in response to intraperitoneal glucose. capes.gov.br These findings suggest that selective PPARα activation can reduce insulin resistance in animal models of MetS without negatively impacting body weight or adipose tissue mass. capes.gov.br
This compound has also been shown to increase paraoxonase (PON1) activity in models relevant to metabolic syndrome. researchgate.net PON1 is an enzyme implicated in the pathogenesis of various disorders, including cardiovascular diseases, and is considered protective against LDL-C oxidation. researchgate.net
Cardiovascular Disease Models
Cardiovascular disease (CVD), particularly atherosclerosis, is a major complication associated with dyslipidemia and metabolic syndrome. nih.govmdpi.comnih.govfrontiersin.orgpediatriaintegral.es As mentioned earlier, studies in some mouse models of atherosclerosis (ApoE−/− and LDLr−/− mice) treated with this compound showed an aggravation of hyperlipidemia and increased atherosclerosis. ahajournals.org This suggests that the effects of this compound on cardiovascular outcomes in animal models can be complex and model-dependent.
However, fibrates, in general, have been shown to impact factors related to cardiovascular risk. For example, fenofibrate, another fibrate, has been shown to reduce plasma fibrinogen and increase PON1 activity in patients with combined hyperlipidemia and coronary artery disease. researchgate.net this compound treatment in patients with metabolic syndrome resulted in a decrease in triglycerides and oxidized LDL, along with an increase in apo A-I, HDL, and PON1 activity, all factors relevant to cardiovascular risk. researchgate.net While these specific findings are from human studies, they suggest potential mechanisms by which this compound could influence cardiovascular disease pathways, which could be explored in animal models.
Fatty Liver Disease Models
Non-alcoholic fatty liver disease (NAFLD) is closely related to metabolic syndrome and is characterized by the accumulation of fat in the liver. mdpi.commdpi.comjbums.orgoatext.com Animal models of NAFLD are often induced by high-fat or high-carbohydrate diets. mdpi.comjbums.orgoatext.com
PPARα agonists like fibrates are known to influence lipid metabolism in the liver. Studies with fenofibrate in fructose-induced NAFLD rat models have shown reductions in hepatic fat accumulation, oxidative stress, and improvements in glycemic status. nih.gov While direct preclinical data on this compound specifically in NAFLD animal models were not extensively detailed in the provided snippets, its action as a PPARα agonist suggests it could have similar effects on hepatic lipid metabolism. However, one study in insulin-resistant male individuals treated with this compound showed increased hepatic lipid content, indicating potential species or condition-specific differences in the hepatic response to this compound. nih.govresearchgate.net
Pre-diabetes Models
Pre-diabetes is a state of impaired glucose tolerance or impaired fasting glucose, often preceding the development of type 2 diabetes and associated with insulin resistance. researchgate.netmdpi.com Animal models of pre-diabetes can be induced through specific diets, such as high-carbohydrate, high-fat diets. mdpi.com
Research has investigated the effects of this compound on insulin sensitivity in individuals with impaired glucose metabolism (pre-diabetes). onderzoekmetmensen.nl The primary objective of one study was to investigate if this compound treatment could improve myocardial insulin sensitivity in subjects with impaired glucose metabolism. onderzoekmetmensen.nl Secondary objectives included assessing improvements in myocardial mitochondrial function, reductions in intracardiomyocellular lipid content, improvements in cardiac diastolic function, and augmentation of hepatic and skeletal muscle glucose uptake. onderzoekmetmensen.nl While this study was conducted in human participants, it highlights the relevance of investigating this compound's effects in pre-diabetic states, which would be supported by preclinical studies in appropriate animal models of pre-diabetes and insulin resistance. As noted in the metabolic syndrome section, this compound has shown the ability to lower hyperinsulinemia and improve insulin action on glucose utilization in insulin-resistant animal models. capes.gov.br
Research on Pharmacological Effects and Biological Outcomes
Impact on Lipid and Lipoprotein Profiles
Ciprofibrate therapy leads to significant and favorable alterations in the lipid profile, addressing key abnormalities associated with increased cardiovascular risk springermedizin.deredalyc.orgscielo.org.
Triglyceride Reduction Mechanisms
A hallmark effect of this compound is its potent triglyceride-lowering capability springermedizin.deredalyc.orgscielo.org. This is achieved through several PPAR-alpha-dependent mechanisms. This compound enhances the gene expression and activity of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons patsnap.comredalyc.org. Concurrently, it reduces the production of apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL, thereby further promoting triglyceride clearance patsnap.compatsnap.comredalyc.org. This compound also influences hepatic fatty acid metabolism by increasing uptake and promoting beta-oxidation, which reduces the pool of fatty acids available for triglyceride synthesis and subsequent VLDL assembly and secretion patsnap.comahajournals.org.
Clinical studies consistently demonstrate substantial reductions in plasma triglyceride levels with this compound. For example, a study reported a 44% decrease in plasma triglyceride concentrations after 4 months of treatment springermedizin.de. In patients with type IV dyslipidemia, a 38% reduction in triglycerides was observed scielo.org.
HDL Cholesterol Elevation Mechanisms
This compound typically increases levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol" springermedizin.deredalyc.orgscielo.org. This effect is mediated through the PPAR-alpha-induced transcriptional activation of genes encoding apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the principal protein components of HDL particles patsnap.comredalyc.orgahajournals.org. Increased synthesis of these apolipoproteins promotes the formation and maturation of HDL particles, contributing to enhanced reverse cholesterol transport patsnap.comscielo.org.
Research indicates that this compound can lead to significant increases in HDL-C. A study involving patients with hypertriglyceridemia and low HDL-C reported a 10.1% increase in HDL-C after 4 months springermedizin.de. Another study in patients with type IV dyslipidemia showed a 25% increase in HDL-C levels scielo.org.
LDL Cholesterol Modulation and Subfraction Analysis
This compound's effect on total LDL cholesterol (LDL-C) levels can be modest, sometimes showing a minor decrease springermedizin.deresearchgate.net. However, its impact on the distribution of LDL subfractions is particularly noteworthy from a cardiovascular risk perspective oup.comresearchgate.net. An atherogenic lipoprotein phenotype is often characterized by an increased proportion of small, dense LDL particles, which are considered more pro-atherogenic than larger, buoyant LDL particles ahajournals.orgoup.com.
Studies have shown that this compound treatment can favorably modulate the LDL subfraction profile by reducing the concentration of these small, dense LDL particles (such as LDL-4 and LDL-5) and increasing the proportion of larger, more buoyant LDL subfractions (such as LDL-3) oup.comresearchgate.net. This shift towards a less atherogenic LDL profile is considered a beneficial effect of this compound. Analysis using density gradient ultracentrifugation revealed significant reductions in LDL-4 and LDL-5 by 46% each, while LDL-3 concentration increased by 27% oup.com.
Very-Low-Density Lipoprotein (VLDL) Dynamics
This compound treatment leads to a significant reduction in VLDL levels, including both the larger VLDL-1 and smaller VLDL-2 subfractions researchgate.netoup.com. This reduction is a direct consequence of the enhanced triglyceride catabolism and reduced hepatic VLDL production mechanisms activated by this compound's interaction with PPAR-alpha patsnap.comahajournals.org.
Studies have demonstrated substantial decreases in VLDL subfractions. One study reported a 40% reduction in VLDL-1 and a 25% reduction in VLDL-2 concentrations following this compound therapy oup.com.
Postprandial Lipemia Attenuation
Exaggerated postprandial lipemia, characterized by prolonged elevation of triglyceride-rich lipoproteins after consuming a meal, is recognized as an independent risk factor for cardiovascular disease ahajournals.orgnih.gov. This compound has been shown to effectively attenuate postprandial lipemia ahajournals.orgnih.govnih.gov.
By improving the clearance of triglyceride-rich lipoproteins through increased LPL activity, this compound reduces the magnitude and duration of the postprandial increase in triglycerides ahajournals.orgnih.gov. Research in individuals with type 2 diabetes mellitus has demonstrated that this compound therapy significantly lowers postprandial triglyceride levels and mitigates the associated increase in oxidative stress ahajournals.orgnih.govahajournals.org. A study measuring lipid profiles over an 8-hour postprandial period found significant reductions in both fasting and postprandial triglycerides with this compound treatment ahajournals.orgnih.gov.
Cardiovascular System Research
The favorable modifications in lipid and lipoprotein profiles induced by this compound are expected to contribute to a reduction in cardiovascular risk, particularly in individuals with dyslipidemia springermedizin.denih.gov. While detailed outcomes from large-scale cardiovascular endpoint trials specifically for this compound were not extensively present in the provided search results, the improvements in established atherogenic markers (triglycerides, HDL-C, and LDL subfractions) are consistent with strategies aimed at cardiovascular disease prevention springermedizin.deredalyc.orgscielo.orgahajournals.orgoup.comresearchgate.net.
Fibrates as a class have been investigated in cardiovascular outcomes trials, with some studies showing benefits in specific patient populations, such as those with atherogenic dyslipidemia (high triglycerides and low HDL-C) springermedizin.de. Beyond lipid modulation, research has also explored the effects of this compound on other factors relevant to cardiovascular health. Studies have indicated that this compound therapy can improve endothelial function and reduce oxidative stress, both of which are implicated in the pathogenesis of atherosclerosis researchgate.netahajournals.orgnih.govahajournals.org. A study in patients with type 2 diabetes demonstrated that this compound improved fasting and postprandial flow-mediated endothelium-dependent vasodilatation (FMD), a measure of endothelial health ahajournals.orgahajournals.org.
Data Tables
| Lipid Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | p-value | Source |
| Triglycerides (mg/dl) | 226.1 ± 10.1 | 170.1 ± 6.6 | -38.0% | <0.007 | redalyc.orgscielo.org |
| VLDL-C (mg/dl) | - | - | -38% | <0.007 | redalyc.orgscielo.org |
| HDL-C (mg/dl) | 38.6 ± 1.5 | 41.x ± x | +25% | <0.02 | redalyc.orgscielo.org |
| Total Cholesterol (%) | - | - | -14.2% | <0.02 | redalyc.orgscielo.org |
| Non-HDL-C (%) | - | - | -20.5% | <0.007 | redalyc.orgscielo.org |
| Total Cholesterol (mM/l) | - | - | -14.9% | <0.001 | springermedizin.de |
| Triglycerides (mM/l) | - | - | -44% | <0.001 | springermedizin.de |
| HDL-C (mM/l) | - | - | +10.1% | <0.001 | springermedizin.de |
| Non-HDL-C (mM/l) | - | - | -19.2% | <0.001 | springermedizin.de |
| LDL-C (mM/l) | - | - | -5.4% | <0.001 | springermedizin.de |
| LDL Subfraction | Before Treatment (%) | After Treatment (%) | Percentage Change | p-value | Source |
| LDL-3 | - | - | +27% | 0.04 | oup.com |
| LDL-4 | - | - | -46% | <0.0001 | oup.com |
| LDL-5 | - | - | -46% | <0.0001 | oup.com |
| Dense LDL (LDL-4 + LDL-5) | - | - | -34% | <0.0001 | oup.com |
| VLDL Subfraction | Before Treatment (mg/dl) | After Treatment (mg/dl) | Percentage Change | p-value | Source |
| VLDL-1 (Sf 60-400) | 145 ± 13 | 87 ± 11 | -40% | 0.001 | oup.com |
| VLDL-2 (Sf 20-60) | 112 ± 11 | 85 ± 7 | -25% | 0.003 | oup.com |
Endothelial Function Improvement
Studies have investigated the impact of this compound therapy on endothelial function, particularly in the context of conditions like type 2 diabetes mellitus and combined dyslipidemia. Endothelial dysfunction is considered an early indicator in the development of atherosclerosis. researchgate.net
Research in patients with type 2 diabetes mellitus demonstrated that this compound treatment significantly improved both fasting and postprandial endothelial function. ahajournals.orgnih.govahajournals.org This improvement was assessed using flow-mediated endothelium-dependent vasodilatation (FMD). ahajournals.orgnih.govahajournals.org For instance, one study observed that after this compound treatment, fasting FMD values increased from 3.8 ± 1.8% to 4.8 ± 1.1%, and postprandial FMD values increased from 1.8 ± 1.3% to 3.4 ± 1.1% (P<0.05 for both). ahajournals.orgnih.govahajournals.org
In patients with combined dyslipidemia, this compound treatment also led to a significant improvement in FMD. researchgate.net A study involving patients with solitary combined dyslipidemia and endothelial dysfunction showed that after 4 weeks of treatment with 100 mg of this compound per day, FMD improved significantly from 3.9 ± 0.7% to 7.0 ± 1.6%. researchgate.net This improvement in vasodilatory response was correlated with a reduction in total cholesterol levels. researchgate.net
The improvement in endothelial function observed with this compound therapy has been associated with concurrent reductions in postprandial lipemia and oxidative stress, as well as increases in HDL cholesterol levels. ahajournals.orgnih.govahajournals.org
Anti-atherosclerotic Mechanisms
Atherosclerosis is a complex process involving inflammation, lipid accumulation in the vascular wall, and interactions between inflammatory cells, vascular elements, and lipoproteins. karger.com Fibrates, including this compound, are synthetic agonists of PPARα, a nuclear receptor present in the vascular wall that can modulate lipoprotein metabolism and inflammation. koreamed.orgkarger.com
PPARα activation by fibrates is understood to exert anti-atherogenic effects through several mechanisms. These include the induction of lipoprotein lipolysis, which involves changes in lipoprotein lipase (LPL) activity and increased accessibility of triglyceride-rich lipoproteins (TRLs) for lipolysis. koreamed.orgahajournals.org Fibrates also induce hepatic fatty acid uptake and reduce hepatic triglyceride production. koreamed.orgahajournals.org Furthermore, they are associated with increased removal of LDL particles by promoting the formation of LDL with higher affinity for the LDL receptor. ahajournals.org Reduction in neutral lipid exchange between VLDL and HDL, potentially due to decreased plasma TRL levels, and an increase in HDL production and stimulation of reverse cholesterol transport through increased hepatic production of apoA-I and apoA-II are also considered mechanisms. ahajournals.org
Beyond their effects on lipid profiles, fibrates have demonstrated anti-inflammatory and anti-thrombotic properties that may contribute to limiting the development and complications of atherosclerosis. researchgate.net Research indicates that fibrate treatment can decrease plasma levels of inflammatory markers such as C-reactive protein, interleukin 6, and interleukin 1β. researchgate.net They can also reduce plasma fibrinogen levels by down-regulating the expression of fibrinogen genes. researchgate.net Anticoagulant actions, potentially resulting from the down-regulation of tissue factor (TF) expression, have also been reported. researchgate.net
Myocardial Insulin (B600854) Sensitivity Studies
Studies have explored the effects of this compound on insulin sensitivity, including in myocardial tissue. Insulin resistance is characterized by ectopic fat accumulation and can lead to cardiac diastolic dysfunction. nih.gov
A randomized, double-blind, placebo-controlled crossover study in insulin-resistant male volunteers investigated the tissue-specific metabolic effects of this compound. nih.gov The study measured insulin-stimulated metabolic rate of glucose (MRgluc) in various tissues. nih.gov While whole-body insulin sensitivity remained unchanged after this compound treatment, the study observed a tendency for myocardial net MRgluc to decrease. nih.gov this compound treatment did not have an effect on cardiac function or cardiac energy status in this study population. nih.gov
Clinical trials have also aimed to specifically examine whether this compound treatment can improve myocardial insulin sensitivity in subjects with impaired glucose metabolism (IGM). clinicaltrialsregister.eucenterwatch.comcenterwatch.com
Blood Coagulation Pathway Modulation (e.g., Prothrombin Time)
Fibrates have been reported to have antithrombotic properties, which may contribute to their cardiovascular benefits. researchgate.net This includes the potential to modulate blood coagulation pathways. Prothrombin time (PT) is a blood test used to evaluate the extrinsic and common pathways of coagulation, measuring the time it takes for plasma to clot. nih.govnih.govucsfhealth.org
Research indicates that fibrates can decrease plasma fibrinogen levels, a key factor in the coagulation cascade. researchgate.netnih.gov One study noted a 10% decrease in fibrinogen levels with this compound treatment in subjects with type 2 diabetes mellitus. nih.gov The anticoagulant actions of fibrates may also involve the down-regulation of tissue factor expression. researchgate.net
While some studies in specific populations, such as diabetic patients in Africa, have investigated prothrombin time, they have not consistently shown statistically significant differences in PT compared to healthy controls. frontiersin.org However, the broader effects of fibrates on coagulation factors and pathways suggest a modulatory role.
Metabolic Syndrome and Associated Conditions Research
This compound has been investigated for its effects in patients with metabolic syndrome and associated conditions, particularly concerning glucose regulation and antioxidant status.
Glucose Regulation and Insulin Sensitivity Studies
Metabolic syndrome is characterized by a cluster of conditions including insulin resistance and dyslipidemia. nih.gov While fibrates are primarily known for their lipid-lowering effects, their impact on glucose regulation and insulin sensitivity has also been studied.
Some studies have explored the effect of this compound on glucose metabolism and insulin action in individuals with type 2 diabetes mellitus. nih.govresearchgate.net One study found that this compound had a potent hypolipidemic effect but did not significantly influence glycemic control or insulin action in subjects with type 2 diabetes. nih.govresearchgate.net A non-significant decrease in insulin secretion and a non-significant decrease in insulin receptor number per cell were observed. nih.govresearchgate.net
However, other research in animal models has suggested that compounds with selective PPARα activation, including this compound, can reduce insulin resistance. capes.gov.br Studies in obese Zucker rats treated with this compound showed a marked decrease in hyperinsulinemia and an improvement in insulin action on glucose utilization, indicated by a lower insulin peak in response to glucose. capes.gov.br The effects of fibrates on glucose regulation and insulin sensitivity in humans have shown mixed results across different studies and fibrates. researchgate.netcas.cz
Paraoxonase Activity Enhancement
Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and possesses antioxidant properties, contributing to the protection of LDL and HDL from oxidation. umk.pldergipark.org.trmdpi.com Decreased PON1 activity has been observed in conditions like type 2 diabetes and metabolic syndrome and is considered a potential risk factor for atherosclerosis. nih.govumk.plnih.gov
Research has shown that this compound treatment can increase serum PON1 activity in patients with metabolic syndrome. nih.govumk.plnih.gov A study involving patients with metabolic syndrome treated with this compound for 3 months demonstrated a significant elevation in serum PON1 activity. nih.govnih.gov Specifically, serum PON1 activity increased from 108 ± 34 U/l to 129 ± 31 U/l (P < 0.05). nih.govnih.gov While serum PON1 concentration did not change significantly, PON1 specific activity increased. nih.gov This increase in enzyme activity following this compound administration is thought to be potentially due to modification of the lipoprotein particle. nih.gov The enhancement of paraoxonase activity by this compound contributes to improved antioxidant status and increased LDL resistance to oxidation in these patients. nih.govnih.gov
Here is a summary of some research findings:
| Study Population | Treatment (this compound) | Key Findings | Source |
| Type 2 Diabetes Mellitus | 3 months | Improved fasting and postprandial endothelial function (FMD), reduced postprandial lipemia and oxidative stress, increased HDL cholesterol. | ahajournals.orgnih.govahajournals.orgahajournals.org |
| Combined Dyslipidemia | 4 weeks | Significant improvement in FMD, decrease in total cholesterol and triglycerides, increase in HDL cholesterol, decrease in fibrinogen. | researchgate.net |
| Insulin-Resistant Males | 5 weeks | No change in whole-body insulin sensitivity, tendency for decreased myocardial net MRgluc, no effect on cardiac function/energy status. | nih.gov |
| Type 2 Diabetes Mellitus | 4 weeks | Potent hypolipidemic effect (decreased triglycerides, VLDL, fibrinogen; increased HDL-C), no significant influence on glycemic control or insulin action. | nih.govresearchgate.net |
| Obese Zucker Rats | Not specified | Marked decrease in hyperinsulinemia, improved insulin action on glucose utilization. | capes.gov.br |
| Metabolic Syndrome | 3 months | Increased serum paraoxonase activity, favorably affected lipid profile, increased LDL resistance to oxidation. | nih.govumk.plnih.gov |
Anti-Inflammatory and Pleiotropic Effects
Mechanisms of Anti-inflammatory Action
The anti-inflammatory actions of this compound are largely attributed to its role as a potent agonist of PPARα medchemexpress.comcaymanchem.com. PPARα is a nuclear hormone receptor that, upon activation, regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation patsnap.comnih.gov.
One key mechanism involves the transrepression of inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) ahajournals.orgahajournals.orgkarger.com. PPARα can interfere with the activity of these pro-inflammatory transcription factors, thereby reducing the expression of inflammatory genes ahajournals.orgahajournals.orgkarger.com. For instance, PPARα can directly bind to components of NF-κB, forming inactive complexes, or induce the expression of IκB, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus ahajournals.orgwindows.net.
This compound has been shown to reduce levels of inflammatory cytokines, such as TNF-α and IL-6, and chemokines like MCP-1 in in vitro studies using HepG2 cells medchemexpress.com. In animal models, this compound has been observed to reduce hepatic cytokine protein and mRNA levels medchemexpress.com. Furthermore, fibrates have been reported to reduce serum levels of acute-phase proteins, including C-reactive protein (CRP) and fibrinogen, which are markers of inflammation and cardiovascular risk ahajournals.orgresearchgate.netresearchgate.netnih.gov.
While PPARα activation is the primary mechanism, some research suggests that certain fibrates, including this compound, may also weakly activate PPAR-gamma (PPARγ), another receptor involved in inhibiting immune cell activation and the expression of inflammatory factors nih.gov.
Beyond Lipid-Lowering: Emerging Research Areas
Beyond its primary application in lipid management, research into this compound and PPARα activation has explored various other potential therapeutic areas, leveraging its anti-inflammatory and metabolic effects marketresearchintellect.commarketresearchintellect.com. These emerging research areas extend beyond traditional lipid-lowering indications.
One area of investigation involves the potential role of this compound in conditions characterized by inflammation and metabolic dysfunction, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome marketresearchintellect.com. Studies have explored its effects on hepatic steatosis and necro-inflammation in animal models medchemexpress.com.
The influence of this compound on various physiological processes mediated by PPARα has also been studied. For example, research has investigated its effects on gastrin production, noting a dependence on PPARα for these effects in the antrum physiology.org.
Furthermore, the anti-inflammatory properties of this compound and other PPARα agonists are being explored in the context of cardiovascular diseases, where inflammation plays a significant role in atherosclerosis development nih.govahajournals.orgnih.gov. While the lipid-lowering effects are crucial, the independent anti-inflammatory actions may offer additional cardiovascular protection ahajournals.orgkarger.com.
Emerging research also includes the exploration of this compound's potential in combination therapies to achieve more comprehensive management of complex lipid disorders and potentially address related inflammatory components marketresearchintellect.commarketresearchintellect.com. The ongoing research aims to fully elucidate the therapeutic potential of this compound's pleiotropic effects beyond its established role in lipid regulation researchgate.net.
Data Table:
| Effect | Observation | Model/Context | Source |
| Reduction in inflammatory cytokines | Decreased MCP-1, TNF-α, and IL-6 overproduction | FFAs mixture-induced HepG2 cells | medchemexpress.com |
| Reduction in hepatic cytokine levels | Reduced hepatic cytokine protein and mRNA levels (MCP-1, TNFα, IL-6) | MCD diet-fed mice liver | medchemexpress.com |
| Reduction in fibrinogen levels | Decreased plasma fibrinogen levels (7% reduction in a clinical trial) | Hyperlipidemic patients | researchgate.net |
| Reduction in C-reactive protein (CRP) | Decreased CRP levels (26% reduction in a subset of patients) | Hyperlipidemic patients | researchgate.net |
| Reduction in fibrinogen gene transcription | Decreased fibrinogen Aα-chain transcription rate (to 45% of control levels) | Rat hepatocytes | researchgate.net |
| Increase in PPARα phosphorylation level | Increased PPARα phosphorylation level | Rat Fao cells | medchemexpress.com |
| Induction of PPARα activation | Increased LUC activities in cells transfected with PPRE-AB LUC reporter gene | Rat liver H4IIEC3 cells | medchemexpress.com |
| Increase in hepatic DNA synthesis | Induced hepatic DNA synthesis | Liver of this compound-treated mice (9 strains) | nih.gov |
| Increase in peroxisomal enzymes | Increased catalase and peroxisomal beta-oxidation enzymes | Liver of this compound-treated mice (9 strains) | nih.gov |
| Increase in peroxisome proliferation | Increased volume density of peroxisomes | Liver of this compound-treated mice (9 strains) | nih.gov |
Toxicological and Safety Research Considerations
Mechanisms of Organ-Specific Toxicity in Research Models
Studies in research models have highlighted the liver and, to a lesser extent, the kidney as primary targets for ciprofibrate-induced toxicity. These effects are often linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα).
Hepatotoxicity Mechanisms in Rodents
This compound, a peroxisome proliferator, is known to induce hepatomegaly and peroxisome proliferation in the liver parenchymal cells of rodents. nih.gov This effect is mediated by the activation of PPARα, a nuclear receptor involved in lipid metabolism and hepatocyte proliferation in these species. physiology.orgnih.gov Short-term exposure to this compound in rats has been shown to induce significant hepatocyte proliferation and increased liver weight without the presence of established hepatocellular tumors. physiology.orgnih.govphysiology.org
Mechanistic insights suggest that PPARα agonists like this compound can modulate the expression of genes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and cyclins. physiology.orgphysiology.org Long-term administration of this compound to rats and mice can result in the development of hepatocellular carcinomas, indicating a link between sustained proliferation and carcinogenesis in these models. nih.govnih.gov Studies have shown that the hepatic induction of DNA replication in rats treated with peroxisome proliferators can start as early as 24 hours. auctoresonline.org Liver enlargement induced by peroxisome proliferators is attributed to both hepatocyte hyperplasia (increased replicative DNA synthesis and cell division) and hypertrophy. auctoresonline.org
Research has also indicated that this compound can lead to biochemical and histological alterations in the liver of male rats, including significant increases in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) activities, as well as total and direct bilirubin (B190676) concentrations. auctoresonline.orgsryahwapublications.comprimepubmed.comauctoresonline.org Histological changes observed in the central vein area and portal zones include congestion in blood sinusoids, necrosis in hepatic cells, and damage to the central vein lining epithelium. auctoresonline.orgsryahwapublications.comprimepubmed.com These changes are suggested to be a result of oxygen supply deficiency in liver cells and oxidative stress induced by this compound. auctoresonline.orgauctoresonline.org
Premalignant rat liver nodules induced by this compound have shown altered drug-metabolizing enzyme activities, including decreased xenobiotic hydroxylase activities and decreased conjugase activities. tandfonline.com Reactive oxygen species (ROS) are considered to be generated in this model, leading to lipid peroxidation and the destruction of conjugase enzymes. tandfonline.com
Here is a table summarizing some research findings on this compound-induced hepatotoxicity in rats:
| Study Duration | Animal Model | Observed Effects | Key Mechanisms Involved | Source |
| 60 days | Rats | Significant hepatocyte proliferation, increased liver weight | PPARα activation, modulation of cell proliferation genes | physiology.orgnih.govphysiology.org |
| 21 days | Male Albino Rats | Increased serum ALT, AST, ALP, total and direct bilirubin; Hepatic necrosis, congestion | Oxidative stress, oxygen deficiency | auctoresonline.orgsryahwapublications.comprimepubmed.comauctoresonline.org |
| Long-term | Rodents | Hepatocellular carcinogenesis | Sustained hepatocyte proliferation, non-genotoxic mechanism | nih.govauctoresonline.orgprimepubmed.com |
| Premalignant Nodules | Rats | Decreased hydroxylase and conjugase activities | ROS generation, lipid peroxidation | tandfonline.com |
Nephrotoxicity Pathways
While hepatotoxicity is a prominent concern, research has also explored the potential for this compound to impact kidney function in research models. The kidney is susceptible to drug-induced toxicity due to its role in filtering and excreting substances. mdpi.comresearchgate.net
Studies have investigated the effects of this compound on the kidney, particularly in the context of its interaction with other nephrotoxic agents. For instance, research in rats has shown that this compound can repress the expression of alpha 2u-globulin, a rodent male-specific protein. nih.gov This is significant because alpha 2u-globulin is involved in the nephrotoxicity induced by certain chemicals, such as d-limonene. nih.gov this compound treatment in rats was found to prevent the renal accumulation of alpha 2u-globulin and the associated nephrotoxicity induced by d-limonene, suggesting a protective effect in this specific context by reducing the levels of the protein involved in the toxic process. nih.gov
General mechanisms of drug-induced nephrotoxicity in research models include alterations in glomerular hemodynamics, tubular cell toxicity, inflammation, crystal nephropathy, rhabdomyolysis, and thrombotic microangiopathy. wjbphs.com However, specific detailed pathways of this compound-induced nephrotoxicity independent of interaction with other compounds like d-limonene are less extensively documented in the provided search results compared to its hepatotoxic effects.
Hepatocyte Proliferation and Carcinogenesis in Rodents: Mechanistic Insights
A key area of research has been the link between this compound-induced hepatocyte proliferation and the development of liver tumors in rodents. This compound, as a peroxisome proliferator, is classified as a non-genotoxic carcinogen in laboratory rodents. auctoresonline.orgsryahwapublications.comprimepubmed.com This means it promotes cancer development through mechanisms other than direct damage to DNA.
The primary mechanism linking this compound to hepatocarcinogenesis in rodents is its ability to induce sustained hepatocyte proliferation through PPARα activation. physiology.orgnih.govphysiology.org While short-term exposure causes reversible proliferation, long-term exposure leads to a persistently increased rate of cell division. nih.gov This sustained proliferation is thought to increase the likelihood of spontaneous genetic mutations or the propagation of pre-existing altered cells, ultimately leading to tumor formation. physiology.orgauctoresonline.org
Studies evaluating hepatocyte proliferation during this compound-induced hepatocarcinogenesis have shown a significant increase in cell proliferation during the initial phase of treatment. nih.gov While proliferation rates may normalize at intermediate time points, increases in hepatocyte nuclear labeling have been observed again at later stages, coinciding with the appearance of putative preneoplastic and neoplastic lesions. nih.gov
The mechanism of hepatocarcinogenesis by PPARα activators in rats and mice is not fully understood but is believed to involve increased proliferation and oxidative stress. physiology.org this compound has been implicated in modulating genes related to cell proliferation. physiology.orgphysiology.org Although cell proliferation is considered important, some research suggests that the peroxisome proliferation induced by these compounds may be even more critical in the carcinogenic process than the cell proliferation itself. nih.gov
Idiosyncratic Toxicity Research
Idiosyncratic drug toxicity refers to adverse reactions that occur rarely and unpredictably in susceptible individuals, independent of the drug's known pharmacological effects. utoronto.ca Research into idiosyncratic toxicity often involves complex mechanisms, including immune system involvement and metabolic factors. utoronto.caexplorationpub.com
While the provided search results extensively cover this compound's predictable, dose-dependent toxicities in rodent models (primarily hepatotoxicity and proliferation), there is limited specific information available regarding research into idiosyncratic toxicity specifically linked to this compound in research models. General research in this area utilizes animal models, such as genetically modified mice (e.g., Pd-1-/- mice) or rats, to unmask the potential of drugs to cause idiosyncratic liver injury by impairing immune tolerance. utoronto.ca These models aim to simulate the complex, multifactorial nature of idiosyncratic reactions observed in humans. utoronto.casemanticscholar.org
The lack of specific findings on this compound-induced idiosyncratic toxicity research in the search results suggests that this may not be a major focus of toxicological studies for this particular compound in the surveyed literature, or that such research is less common or conclusive in animal models compared to the more prominent PPARα-mediated effects.
Genetic Predisposition to Adverse Effects in Research
Genetic factors can influence an individual's susceptibility to adverse drug effects. Research in this area aims to identify genetic variants that predispose individuals (or research animals) to toxicity. globalvaccinedatanetwork.org
In the context of this compound and related fibrates, genetic variations in the PPARα gene itself, or in genes regulated by PPARα, could potentially influence the magnitude of the response to this compound, including the extent of peroxisome proliferation and hepatocyte proliferation. For example, differences in the PPAR responsive elements in certain genes have been observed between species, which can lead to differential regulation of gene expression by fibrates. nih.gov In rodents, fibrates can decrease apolipoprotein AI (apo AI) mRNA and plasma concentrations, which is attributed to a polymorphism in the PPAR responsive elements in the apo AI gene, an effect not seen in humans. nih.gov
While the search results mention genetic polymorphisms as risk factors for lipid-lowering drug-induced myotoxicity in general research using models like transgenic mice mdpi.com, and discuss the use of genetically modified animal models to study idiosyncratic reactions utoronto.ca, there is no specific detailed information presented on research directly identifying genetic predispositions to this compound-specific adverse effects in animal models within the provided search snippets. Research in this area often involves case-control observational trials in humans or the use of genetically modified animal models to validate gene-adverse drug reaction associations observed in human studies. globalvaccinedatanetwork.org
Further research utilizing genetically diverse animal models or models with targeted genetic modifications would be necessary to fully explore the potential for genetic predisposition to this compound-induced toxicities.
Advanced Research Methodologies and Omics Approaches
Transcriptomics
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been a key tool in Ciprofibrate research. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify genes that are up- or down-regulated in response to this compound exposure, shedding light on the affected biological pathways and processes.
Gene Expression Profiling (cDNA Microarrays, RNA-Seq)
Gene expression profiling techniques, including cDNA microarrays and RNA-Seq, have been widely employed to assess the global transcriptional changes induced by this compound. Studies in rodent models have utilized cDNA microarrays to identify differentially expressed genes in the liver following this compound administration. physiology.orgphysiology.orgnih.gov For instance, a study in rats using cDNA microarrays with probes representing approximately 4,900 genes revealed that this compound modulated the expression of many genes known to respond to PPARα agonists, as well as identifying novel candidate genes. physiology.orgphysiology.orgnih.gov
RNA-Seq, a more recent and comprehensive technology, has also been applied. A study investigating drug-induced neuronal transcriptomes in cerebrocortical cultures identified this compound as one of the top five agents causing significant transcript perturbations, modulating over 1000 genes. oup.comoup.com Another study using RNA sequencing in rat liver revealed 527 perturbed genes after this compound treatment, including known PPARα target genes. rsc.orgresearchgate.net
Studies comparing different species have also utilized gene expression profiling. Transcriptional profiling of this compound in cynomolgus monkey liver using Affymetrix human GeneChips showed strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation, reflecting the known pharmacology of fibrates. oup.comnih.gov This study also highlighted species differences, noting that the magnitude of induction in beta-oxidation pathways was substantially greater in rodents compared to primates. nih.gov
Differential Gene Expression Analysis
Differential gene expression analysis is a crucial step in transcriptomic studies, identifying genes whose expression levels change significantly between this compound-treated and control groups. Studies have consistently shown that this compound treatment leads to significant changes in the expression of a large number of genes. In rats, microarray analysis identified 382 genes with at least a 1.4-fold change in mRNA level, with 249 being upregulated and 133 downregulated. physiology.org These differentially regulated genes were involved in various processes, including lipid metabolism, inflammatory responses, sugar metabolism, transcription, signal transduction, cell proliferation, and stress responses. physiology.orgphysiology.orgnih.gov
Differential gene expression analysis has also been used to investigate the effects of this compound on specific gene families. For example, this compound treatment in rats decreased the mRNA expression of several cytochrome P450 enzymes and glutathione (B108866) S-transferase isozymes. nih.gov Conversely, it increased the mRNA levels of Cu/Zn superoxide (B77818) dismutase and quinone reductase. nih.gov
Functional Annotation and Pathway Enrichment Analysis
Functional annotation and pathway enrichment analysis help to interpret the biological meaning of differentially expressed genes by identifying overrepresented biological processes, molecular functions, and signaling pathways. Studies on this compound-induced gene expression changes have frequently used these analyses to determine the affected cellular functions.
Ingenuity Pathway Analysis (IPA) of gene expression data from this compound-treated cynomolgus monkey liver identified pathways related to fatty acid metabolism and mitochondrial oxidative phosphorylation as strongly upregulated. oup.com In rat liver, GO enrichment analysis and pathway analysis using the KEGG database revealed that this compound significantly affected biological processes related to growth induction and regulation of apoptosis, in addition to the stereotypical metabolic genes known to be affected by PPARα agonists. researchgate.netresearchgate.net
In a transcriptomic study of drug-induced neuronal perturbations, DAVID Functional Annotation Tool was used to analyze differentially expressed genes from this compound treatment, showing enrichment for processes like 'endoplasmic reticulum (ER) stress', 'apoptosis signaling in response to ER stress' (for upregulated genes), and 'CC of post-synaptic membranes' and 'ion transport' (for downregulated genes). oup.com
This compound has also been identified as a highly ranked upstream regulator in transcriptomic analysis of bovine endometrium during the perioestrus period, suggesting its potential influence on gene expression in this tissue and its involvement in pathways related to lipid metabolism and other processes. plos.org
Application in Drug-Induced Toxicity Studies
Transcriptomics plays a vital role in understanding the mechanisms of drug-induced toxicity, and this compound, being a peroxisome proliferator known to cause liver tumors in rodents, has been a subject of such studies. nih.govscispace.com Transcriptomic profiling has helped to investigate the species differences in the hepatocarcinogenic effects of PPARα agonists like this compound, comparing responses in rodents and primates. nih.govscispace.com These studies suggested that the greater magnitude of induction in α-oxidation pathways in rodents compared to primates, as indicated by transcriptomic data, could be related to the higher liver oxidative damage observed in rodents. nih.govscispace.com
Transcriptomic analysis has also been used to identify genes potentially involved in this compound-induced liver growth and hepatocyte proliferation in rats. physiology.orgphysiology.orgnih.govrsc.org Studies have identified novel candidate genes involved in cell growth, proliferation, and stress responses that are differentially regulated by this compound. physiology.orgphysiology.orgnih.gov
Neural Transcriptome Perturbation Studies
Beyond hepatic effects, transcriptomic studies have explored this compound's impact on the neural transcriptome. A comprehensive RNA-Seq drug screen in mouse primary cerebrocortical cultures identified this compound as a potent perturbagen of the neuronal transcriptome, modulating a large number of genes. oup.comoup.com This indicates that this compound can induce significant transcriptional changes in neuronal cells, which could have implications for understanding its potential neurological effects or for drug repurposing efforts in neurogenetic diseases. oup.comoup.com
Proteomics
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information on protein abundance, modifications, and interactions. While transcriptomics reveals changes in mRNA levels, proteomics directly assesses the functional molecules of the cell.
Studies on this compound have utilized proteomics to investigate changes in protein expression, particularly in the liver, given its role as a target organ for PPARα agonists. Early proteomic studies in rat liver identified a set of proteins that showed quantitative changes after treatment with this compound and other peroxisome proliferators, supporting the concept of a pleiotropic response. osti.gov These studies observed both common protein responses among different peroxisome proliferators and treatment-dependent changes in protein abundance. osti.gov
More recent applications of proteomics, often integrated with other 'omics' data, have aimed to understand the molecular mechanisms underlying this compound's effects. For example, a study using an artificial intelligence model for proteomics-based drug repositioning highlighted this compound as a potential candidate acting via activation of PPARα and having a high predictive value for modulating key proteins related to implantation. tandfonline.com
Proteomic analysis has also been used to identify proteins that interact with this compound or are part of this compound-binding protein complexes, such as PRIC295, PRIC285, CBP, PRIC250, and TRIP230, isolated from rat liver nuclear extracts. researchgate.net These interacting proteins can provide further insights into the molecular targets and downstream effectors of this compound.
While transcriptomic studies on this compound are more numerous and detailed in the provided search results, the available information indicates that proteomics has contributed to understanding this compound's effects on protein expression profiles and its interactions with cellular proteins, particularly in the context of PPARα activation and liver responses.
Data Tables
Based on the search results, here is a summary of some key findings from transcriptomic studies involving this compound:
| Study | Organism/Cell Type | Methodology | Key Findings (Differential Gene Expression) | Relevant Pathways/Processes |
| Yadetie et al., 2003 physiology.orgphysiology.orgnih.gov | Rat Liver | cDNA Microarray | Modulation of many known PPARα target genes; identification of novel candidate genes (sugar metabolism, transcription, signal transduction, cell proliferation, stress responses). | Lipid metabolism, inflammatory responses, cell proliferation, stress responses. |
| Hoivik et al., 2005 oup.comnih.gov | Cynomolgus Monkey Liver | Affymetrix GeneChips | Strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation; upregulation of ribosome and proteasome biosynthesis genes; downregulation of complement and coagulation cascades genes; downregulation of key regulatory genes (JUN, MYC, NFkappaB families). | Fatty acid metabolism, mitochondrial oxidative phosphorylation, ribosome and proteasome biosynthesis, complement and coagulation cascades. |
| Shin et al., 2018 oup.comoup.com | Mouse Primary Cerebrocortical Cultures | RNA-Seq | Perturbation of >1000 genes. | ER stress, apoptosis signaling in response to ER stress (upregulated genes); CC of post-synaptic membranes, ion transport (downregulated genes). |
| Bell et al., 2017 rsc.orgresearchgate.net | Rat Liver | RNA Sequencing | 527 perturbed genes, including known PPARα target genes; differential induction profiles for various genes over time. | DNA synthesis, cell growth, apoptosis. |
| Hasmall et al., 2005 nih.gov | Rat Liver | mRNA Expression Analysis (various methods) | Decreased mRNA of certain CYP and GST enzymes; increased mRNA of Cu/Zn SOD and quinone reductase. | Xenobiotic metabolism, antioxidant defense. |
| Alfattah et al., 2024 plos.org | Bovine Endometrium | RNA-Seq (Upstream Regulator Analysis) | Identified as a highly ranked upstream regulator. | Lipid metabolism, various other processes in endometrium. |
Protein Expression Analysis
Protein expression analysis is a key proteomic technique used to study the levels and modifications of proteins within a biological system in response to a stimulus, such as treatment with this compound. Studies have investigated the impact of this compound on protein expression in various tissues, notably the liver and kidney, due to its role in lipid metabolism and potential for inducing peroxisome proliferation in rodents oup.comnih.govosti.gov.
For instance, research in rats treated with this compound has shown differential expression of proteins in the liver and kidney. This compound elevated renal CYP2E1 and CYP4A mRNA and protein levels, while hepatic CYP2E1 levels remained unchanged. nih.gov. Conversely, hepatic CYP4A mRNA levels were significantly increased nih.gov. Studies comparing this compound with other peroxisome proliferators like clofibrate (B1669205) and WY-14,643 in mice have also revealed both common and treatment-specific changes in liver protein expression patterns osti.gov. This compound treatment in rats has also been shown to markedly decrease or make undetectable the mRNA levels of α2u-globulin in the liver, a rodent male-specific protein oup.com.
Identification of Protein Markers of Toxicity and Efficacy
Proteomic approaches facilitate the identification of specific proteins that can serve as markers for the efficacy or potential toxicity of compounds like this compound. Changes in the abundance or modification of certain proteins can indicate the biological response to the compound. Proteomics has the potential to identify non-invasive biomarkers of toxicity or efficacy, increasing the predictability of early drug development tandfonline.com.
While direct markers specifically for this compound toxicity in humans are less documented through proteomics in the provided context, studies on fibrates in general, and research in animal models, highlight the potential of this approach. For example, proteomic analysis in rat skeletal muscle treated with fenofibrate (B1672516) (another fibrate) identified modifications in proteins related to energy production systems and cellular defenses against oxidative stress, suggesting potential mechanisms for myopathy nih.gov. This indicates that similar proteomic studies could identify protein markers associated with this compound's effects on muscle tissue or other organs. The induction of enzymes associated with peroxisome proliferation, such as fatty acyl CoA oxidase (FACO) and peroxisomal thiolase (PT), by this compound in rat liver and kidney could also be considered as markers of its biological activity nih.gov.
Two-Dimensional Electrophoresis and Mass Spectrometry
Two-dimensional electrophoresis (2D-GE) coupled with mass spectrometry (MS) is a widely used technique in proteomics for separating complex protein mixtures and identifying individual proteins nih.govmdpi.comnih.govopenaccesspub.org. 2D-GE separates proteins based on their isoelectric point in the first dimension and molecular weight in the second dimension, resulting in a gel with spatially separated protein spots nih.govopenaccesspub.org. These spots can then be excised, digested into peptides, and identified using mass spectrometry nih.govmdpi.comnih.gov.
This methodology has been applied in studies investigating the effects of peroxisome proliferators, including this compound, on liver protein composition in rodents oup.com. For instance, early research utilized 2D-GE to examine specific changes in the protein composition of rat liver in response to this compound treatment oup.com. More advanced versions like two-dimensional difference gel electrophoresis (2D-DIGE) offer improved sensitivity and reproducibility for comparing protein profiles between different sample groups, which can then be followed by liquid chromatography-mass spectrometry (LC-MS/MS) for protein identification nih.gov.
Application in Pharmacoproteomics and Drug Repositioning
Pharmacoproteomics, the application of proteomics in pharmacological studies, aims to understand how drugs affect protein expression and function, identify protein biomarkers for drug response, and elucidate drug mechanisms of action tandfonline.com. This compound's effects on protein profiles, particularly those related to lipid metabolism and inflammation, are areas where pharmacoproteomics can provide valuable insights.
Furthermore, proteomic data can contribute to drug repositioning efforts, which involve identifying new therapeutic uses for existing drugs tandfonline.comcharite.debroadinstitute.org. By understanding the protein targets and pathways modulated by this compound through proteomic studies, researchers might identify other conditions where modulating these same proteins or pathways could be therapeutically beneficial tandfonline.com. This compound and other fibrates, which primarily act via the activation of PPARα, have been identified as potential candidates in drug repositioning studies, for example, in the context of improving in vitro fertilization implantation based on their effect on key proteins tandfonline.com.
Metabolomics
Metabolomics is the comprehensive study of small molecule metabolites within a biological system. This 'omics' approach provides a snapshot of the metabolic state of an organism and can reveal the biochemical pathways affected by interventions like drug treatment nih.govnih.govnih.govmdpi.com. Metabolomics complements proteomics by providing functional readouts of cellular activity.
Profiling of Metabolic Intermediates
Metabolomic profiling involves identifying and quantifying a wide range of metabolic intermediates in biological samples such as plasma, urine, or tissue nih.govnih.govmdpi.comtandfonline.com. This can help to understand how this compound alters metabolic pathways. Studies using metabolomics have investigated the effects of fibrates on human metabolism, revealing associations with variations in metabolite concentrations nih.govresearchgate.net.
While specific detailed metabolic intermediate profiling directly linked to this compound in humans is less prevalent in the provided search results compared to general fibrate studies, research on fenofibrate (another fibrate) in rats has identified new metabolites and indicated new phase II conjugation pathways tandfonline.com. Studies on fibrates in general have shown associations with metabolites like 2-hydroxyisobutyrate, which might be a breakdown product nih.govresearchgate.net. Metabolomic studies have also revealed that fibrates can influence bile acid homeostasis and affect pathways like the tryptophan-nicotinamide pathway nih.gov.
Analysis of Plasma Amino Acid Levels
Analysis of plasma amino acid levels is a component of metabolomics that can provide insights into protein turnover, energy metabolism, and other physiological processes. Changes in plasma amino acid profiles can be indicative of the systemic effects of a compound.
Epigenetics and Gene Regulation
Epigenetic modifications, which include alterations to DNA and histone proteins, play a critical role in regulating gene expression without changing the underlying DNA sequence. These modifications are dynamic and can be influenced by environmental factors and pharmacological agents. Studies are exploring how this compound may impact these epigenetic layers, thereby contributing to its observed biological effects, particularly in the liver.
DNA Methylation and Histone Modifications
DNA methylation, primarily occurring at CpG sites, is a key epigenetic mark typically associated with gene silencing. Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, on the N-terminal tails of histone proteins, also significantly influence chromatin structure and gene accessibility for transcription cusabio.commdpi.commalque.pub. These two mechanisms are intricately linked, with methyl-CpG-binding proteins often recruiting histone-modifying enzymes cusabio.com.
Research indicates that this compound can influence gene expression profiles physiology.orgnih.govphysiology.org. While direct comprehensive studies specifically detailing this compound's global impact on DNA methylation patterns are limited in the provided results, one study in metaplastic hepatocytes exposed to this compound showed differences in DNA methylation at transcription start sites compared to histone modification scispace.com. This suggests a potential, albeit complex, interaction between this compound exposure and DNA methylation status in specific cellular contexts.
Regarding histone modifications, the interaction between this compound and proteins involved in chromatin remodeling suggests an indirect influence on histone modifications. PPARα, the primary target of this compound, interacts with coactivators and corepressors that can possess histone acetyltransferase (HAT) or histone deacetylase (HDAC) activity, thereby modulating histone acetylation levels at target gene promoters. While specific data on this compound-induced histone modifications were not extensively detailed in the search results, the known mechanism of PPARα activation by this compound implies a downstream effect on chromatin structure via the recruitment of these modifying enzymes.
MicroRNA-Mediated Regulation
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to target mRNA molecules, leading to their degradation or translational repression malque.pubspandidos-publications.com. miRNAs are crucial regulators of various biological processes, including metabolism, proliferation, and differentiation.
Chromatin Remodeling
Chromatin remodeling refers to the dynamic alteration of chromatin structure, which affects the accessibility of DNA to the transcriptional machinery. This process is mediated by ATP-dependent chromatin remodeling complexes that can slide, eject, or restructure nucleosomes.
This compound's action through PPARα is known to involve the recruitment of protein complexes to PPAR response elements (PPREs) in the genome. Some of these recruited complexes can include chromatin remodeling factors. Notably, Chromodomain Helicase DNA Binding Protein 9 (CHD9), also known as CReMM or PPARα-interacting complex protein 320 kDa (PRIC320), has been identified as a protein that interacts with this compound genecards.orggbiosciences.comnovusbio.comnih.gov. CHD9 is a member of the CHD family of proteins known to interact with nucleosomes and play a role in chromatin remodeling to modulate transcription novusbio.comnih.govfortislife.com. It functions as a PPARα transcriptional coactivator novusbio.comfortislife.com. This interaction suggests that this compound, by activating PPARα, can influence chromatin remodeling through the recruitment of proteins like CHD9, thereby impacting the transcriptional regulation of target genes.
Interplay with Liver Regeneration
Liver regeneration is a complex physiological process involving coordinated cellular proliferation and differentiation to restore liver mass and function following injury. This process is tightly regulated by a variety of signaling pathways and transcriptional networks. Epigenetic mechanisms, including DNA methylation, histone modifications, and chromatin remodeling, are increasingly recognized as crucial regulators of gene expression during liver regeneration researchgate.net.
This compound is known to induce hepatocyte proliferation and increase liver weight in rodents physiology.orgphysiology.org. This proliferative effect is linked to its activation of PPARα, which influences the expression of genes involved in cell proliferation physiology.org. The interplay between this compound-induced liver proliferation and epigenetic regulation during regeneration is an area of ongoing research. While the provided information highlights the importance of epigenetics in liver regeneration researchgate.net and this compound's effect on liver proliferation physiology.orgphysiology.org, it does not explicitly detail how this compound's influence on specific epigenetic marks directly modulates the regenerative process. However, given that this compound affects gene expression related to cell proliferation and interacts with chromatin remodeling proteins like CHD9, it is plausible that its effects on liver regeneration are mediated, at least in part, through the modulation of epigenetic landscapes that govern the expression of genes essential for hepatocyte growth and survival. Studies on metaplastic hepatocytes exposed to this compound show epigenetic memory in terms of histone modification but not DNA methylation scispace.com, suggesting differential epigenetic roles in the cellular response to this compound, which could be relevant to regenerative processes.
Interactions and Combination Studies
Research on Drug-Drug Interactions
Ciprofibrate has the potential to interact with other medications, which can alter its effectiveness or increase the risk of adverse effects. patsnap.com These interactions are a critical consideration in clinical practice.
Interaction with Anticoagulants (e.g., Warfarin)
A significant interaction exists between this compound and anticoagulants, particularly warfarin. Fibrates, including this compound, have been shown to potentiate the effects of warfarin, leading to an increased risk of bleeding. patsnap.comamazonaws.com This potentiation is likely due to this compound's high protein binding, which can displace other drugs, such as coumarin-like anticoagulants, from plasma protein binding sites, thereby increasing their free concentration and activity. amazonaws.commedicines.org.uk
Studies indicate that when this compound is used concomitantly with oral anticoagulants like warfarin, the anticoagulant dosage should be reduced and adjusted based on close monitoring of the International Normalized Ratio (INR). patsnap.comamazonaws.commedicines.org.uk This monitoring is crucial to prevent excessive anticoagulation and the associated bleeding risk. The risk or severity of bleeding can be increased when this compound is combined with other anticoagulants such as phenprocoumon, acenocoumarol, and dicoumarol. drugbank.com
Synergistic Effects with Other Lipid-Lowering Agents
Research has explored the potential for synergistic effects when this compound is combined with other lipid-lowering agents. While this compound is effective in reducing triglycerides and increasing HDL-C, its effect on LDL cholesterol can be less pronounced compared to other classes like statins. springermedizin.de
Studies have investigated the combined use of this compound with statins, which are primarily effective at lowering LDL cholesterol. nih.govnih.gov For instance, a study in patients with familial combined hyperlipidaemia (FCHL) and coronary artery disease (CAD) compared the effects of simvastatin (B1681759) and this compound alone and in combination. The combined treatment demonstrated more effective reductions in plasma fibrinogen, triglycerides, total and LDL cholesterol, and increased LDL particle size compared to either monotherapy. nih.gov Specifically, the drug combination and this compound significantly reduced plasma fibrinogen and triglycerides. nih.gov The drug combination and simvastatin significantly reduced LDL cholesterol compared with this compound alone. nih.gov this compound and the drug combination increased LDL particle size. nih.gov
While the combination of fibrates and statins can offer enhanced lipid management by addressing multiple lipid abnormalities, the risk of myopathy and rhabdomyolysis is significantly increased when this compound is used concomitantly with statins. patsnap.commedicines.org.uk Therefore, such combinations are generally considered only when the benefits outweigh the risks and require close medical supervision. patsnap.com However, some studies suggest that certain statin-fibrate combinations, including simvastatin plus this compound, can be safe and effective in patients with refractory familial combined hyperlipidemia, with no reported cases of myopathy or rhabdomyolysis in one study. nih.govnih.gov
The potential for synergistic effects with other lipid-lowering agents, such as ezetimibe (B1671841), has also been noted. Ezetimibe inhibits the intestinal absorption of cholesterol, providing a complementary mechanism to fibrates. nih.govnih.gov The serum concentration of ezetimibe can be increased when combined with this compound. drugbank.com Combination therapies including this compound and statins are gaining popularity for their enhanced efficacy in lipid management, addressing multiple aspects of dyslipidemia. marketresearchintellect.commarketresearchintellect.com
Emerging Research Areas and Future Directions
Personalized Medicine and Pharmacogenomics
The application of personalized medicine and pharmacogenomics is increasingly relevant to optimizing drug therapy, including with compounds like ciprofibrate. This field focuses on tailoring medical treatment to the individual characteristics of each patient, with pharmacogenomics specifically examining the influence of genetic variation on drug response. amegroups.orgnih.gov
Genetic Testing and Biomarker Identification for Treatment Response
Genetic testing and the identification of biomarkers play a crucial role in personalized medicine by providing insights into how an individual might respond to a particular treatment. facingourrisk.orgeuropa-uomo.orgsharsheret.org Biomarkers can be substances in the body or genetic variations that indicate the likelihood of a positive response to a drug or the potential for adverse effects. facingourrisk.orgsharsheret.org Research in pharmacogenomics aims to identify genetic markers that predict drug efficacy and safety, allowing for more informed treatment decisions. nih.govupjs.sk While general principles of pharmacogenomics and biomarker testing are well-established, specific detailed research findings directly linking this compound response to particular genetic biomarkers were not extensively detailed in the provided search results. However, the broader trend in the this compound market indicates that advances in genetic testing and biomarkers enable tailored treatment plans to maximize its effectiveness for individual patients. marketresearchintellect.com
Tailored Therapeutic Approaches based on Genetic Profiles
Tailoring therapeutic approaches based on an individual's genetic profile is a core tenet of personalized medicine. marketresearchintellect.comnih.gov By understanding how genetic variations influence drug metabolism, target interaction, or downstream effects, clinicians can select the most appropriate drug and dosage for a patient, potentially improving efficacy and reducing the risk of adverse reactions. nih.gov The trend towards personalized medicine is noted as reshaping the this compound market, with genetic testing and biomarkers enabling tailored treatment plans. marketresearchintellect.com
Novel Therapeutic Targets Identification
Beyond its primary action as a PPAR-α agonist, research continues to explore novel therapeutic targets influenced by this compound or where this compound could play a role. PPAR-α agonists, including this compound, are known to modulate the transcription of genes involved in lipid metabolism. pharmacyplanet.com Increased understanding of the processes by which lipoproteins are transported and metabolized has identified potential therapeutic targets for cardiovascular protection. oup.com While the provided information highlights the known interaction with PPAR-α and effects on lipoprotein subclasses, detailed information on the identification of entirely novel, distinct therapeutic targets for this compound was not a primary focus of the search results. However, the potential for research into its broader therapeutic applications, such as anti-inflammatory effects, is mentioned as a way to unlock new market segments. marketresearchintellect.com
Drug Repurposing Initiatives
Drug repurposing, or repositioning, is a strategy that involves identifying new uses for existing drugs outside their original medical indications. frontiersin.orgnih.gov This approach can accelerate drug development by leveraging existing safety and pharmacokinetic data. frontiersin.orgnih.gov this compound, with its established safety profile, is a potential candidate for drug repurposing initiatives. One area where this compound and other fibrates have been explored for repurposing is in the context of SARS-CoV-2 infection, where some fibrates, including this compound, showed effects on viral targets in cell culture models. biorxiv.org Another study identified this compound as a potential antiplatelet therapeutic for ischemic stroke through bioinformatics analysis and machine learning, suggesting its potential to modulate the expression of certain genes. frontiersin.org
Role in In Vitro Fertilization Implantation Research
Research is exploring the potential role of various compounds, including fibrates, in improving in vitro fertilization (IVF) outcomes, particularly concerning embryo implantation. Embryo implantation is a critical and often inefficient step in assisted reproduction. tandfonline.comnih.gov Artificial intelligence and systems biology-based mathematical modeling strategies are being applied to identify potential treatments to improve embryo implantation after IVF. tandfonline.com Studies have identified clofibrate (B1669205) and its equivalents, including this compound, as potential candidates that mainly act via activation of PPARA, showing a high predictive value for embryo implantation and key proteins. tandfonline.com The use of these drugs to prevent implantation failure has not been directly reported, with the exception of caprylic acid. tandfonline.com This suggests an emerging area of research for this compound in reproductive medicine.
Computational Modeling and Artificial Intelligence in Drug Discovery
This compound is a fibrate class drug primarily recognized for its lipid-lowering properties through the activation of peroxisome proliferator-activated receptor alpha (PPARα) ontosight.aipatsnap.com. This activation influences the expression of genes involved in lipid metabolism, leading to reduced triglyceride and LDL cholesterol levels and increased HDL cholesterol levels ontosight.aipatsnap.com. While its role in managing dyslipidemia is well-established, research continues to explore emerging areas and future directions for this compound.
Translational Research from Preclinical to Clinical Insights
Translational research bridges the gap between basic scientific discoveries and their application in clinical settings emwa.org. For this compound, translational research is exploring its potential beyond traditional lipid management into other conditions and refining its use in existing indications.
Studies are investigating this compound's potential in treating non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, conditions often linked to dyslipidemia marketresearchintellect.commendelchemicals.com. Preliminary studies also suggest a potential role in cancer research, although this requires further investigation mendelchemicals.com.
Translational studies are also providing deeper insights into this compound's effects on lipid parameters in specific patient populations. For instance, research has shown that this compound treatment significantly reduces triglycerides, VLDLc, and non-HDLc, while increasing HDLc in patients with type IV dyslipidemia and low HDLc scielo.orgredalyc.org. A study indicated that patients with excess body weight might experience a greater decrease in non-HDL cholesterol compared to lean individuals when treated with this compound researchgate.net.
Preclinical studies in animal models, such as rats, have been used to investigate the effects of this compound on gene expression in the liver, identifying modulation of genes involved in lipid metabolism, inflammatory responses, cell growth, and proliferation physiology.org. While these findings provide mechanistic insights, the translation of proliferative effects observed in rodents to humans requires careful consideration physiology.orgamazonaws.com.
Research is also exploring improved formulations and delivery methods for this compound, which is classified as a BCS class II drug with low aqueous solubility mdpi.comx-mol.net. A new crystalline calcium salt of this compound has been developed, demonstrating improved solubility and dissolution rate in preclinical studies, suggesting a potential for enhanced absorption in clinical applications x-mol.net. Nanoparticle formulations are also being investigated as a strategy to improve this compound delivery mdpi.com.
Clinical trials are ongoing to explore this compound's broader therapeutic indications and assess new formulations marketresearchintellect.comarchivemarketresearch.com. Translational medicine associated with this compound is an active area of research, with numerous medical literatures and patents associated with the compound patsnap.com.
Below is a table summarizing some detailed findings from clinical studies mentioned in the search results:
| Study Population | Intervention | Key Findings | Citation |
| Patients with type IV dyslipidemia and low HDLc | This compound treatment | Significant reduction in triglycerides (-38%), VLDLc (-38%), Non-HDLc (-20.5%), and total cholesterol to HDLc ratio (-25.6%). Important increase in HDLc (+25%). | scielo.orgredalyc.org |
| Patients with hypertriglyceridemia and low HDLc | This compound 100 mg/d | After 4 months, plasma triglyceride concentrations decreased by 44%. HDL cholesterol increased by 10.1%. Non-HDL cholesterol decreased by 19.2%. | researchgate.netnih.gov |
| Insulin-resistant male volunteers | This compound 100 mg/d | Decreased insulin-stimulated hepatic MRgluc and increased hepatic lipid content. No change in whole-body insulin (B600854) sensitivity or cardiac function. | nih.gov |
Note: The data in this table is derived from the provided search snippets and represents findings from specific studies. Percentage changes are approximate based on reported values.
Translational research efforts aim to leverage these preclinical and clinical insights to optimize this compound's therapeutic use and explore its full potential in addressing various metabolic and cardiovascular conditions.
Compound Table:
| Compound Name | PubChem CID |
| This compound | 2763 wikidata.orgfishersci.caiiab.me |
| Apolipoprotein CIII | 16096725 |
| Fenofibrate (B1672516) | 3339 |
| Gemfibrozil | 3463 |
| Bezafibrate (B1666932) | 2367 |
| Clofibrate | 2755 |
| Ursodeoxycholic acid | 31399 |
| Warfarin | 5467843 |
| Phenytoin | 1775 |
| Tolbutamide | 5467847 |
| Rosuvastatin | 446147 |
| Atorvastatin | 60823 |
| Simvastatin (B1681759) | 5464846 |
| Pravastatin | 54676713 |
| Fluvastatin | 60945 |
| Colchicine | 6161 |
| TZD18 | (CID not found in search results) |
| Ursodeoxycholic Acid | 31399 |
Translational Research from Preclinical to Clinical Insights
Translational research plays a critical role in bridging the gap between fundamental scientific discoveries and their clinical applications emwa.org. For this compound, translational studies are exploring its potential therapeutic utility beyond its traditional use in lipid management and refining its application in existing indications.
Emerging research suggests this compound may have a role in treating conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, which are closely linked to dyslipidemia marketresearchintellect.commendelchemicals.com. Early investigations also indicate potential in cancer research, although this area requires substantial further exploration mendelchemicals.com.
Translational studies are also providing valuable clinical insights into this compound's effects on lipid parameters in specific patient populations. Research has demonstrated that this compound treatment leads to significant reductions in triglycerides, VLDLc, and non-HDLc, alongside an increase in HDLc, in individuals with type IV dyslipidemia and low HDLc scielo.orgredalyc.org. One study observed that patients with excess body weight might experience a more pronounced decrease in non-HDL cholesterol levels compared to lean individuals when treated with this compound researchgate.net.
Preclinical studies, particularly in animal models like rats, have been instrumental in elucidating the molecular mechanisms underlying this compound's effects. These studies have shown that this compound can modulate the expression of numerous genes in the liver involved in lipid metabolism, inflammatory responses, cell growth, and proliferation physiology.org. While these preclinical findings offer important mechanistic understanding, the translation of observations such as proliferative effects in rodents to human relevance requires careful consideration physiology.orgamazonaws.com.
Furthermore, translational research is focused on improving the pharmaceutical properties of this compound. As a BCS class II drug with low aqueous solubility, efforts are underway to develop enhanced formulations and delivery systems mdpi.comx-mol.net. A novel crystalline calcium salt of this compound has been developed and characterized in preclinical studies, showing improved solubility and dissolution rates, which could potentially lead to better absorption in clinical settings x-mol.net. Research into nanoparticle formulations is another avenue being explored to enhance this compound delivery mdpi.com.
Ongoing clinical trials are investigating broader therapeutic applications for this compound and evaluating new formulations marketresearchintellect.comarchivemarketresearch.com. Translational medicine related to this compound is an active field, as evidenced by the numerous associated medical literatures and patents patsnap.com.
The table below presents some detailed findings from clinical studies highlighted in the search results:
| Study Population | Intervention | Key Findings | Citation |
| Patients with type IV dyslipidemia and low HDLc | This compound treatment | Significant reduction in triglycerides (-38%), VLDLc (-38%), Non-HDLc (-20.5%), and total cholesterol to HDLc ratio (-25.6%). Important increase in HDLc (+25%). | scielo.orgredalyc.org |
| Patients with hypertriglyceridemia and low HDLc | This compound 100 mg/d | After 4 months, plasma triglyceride concentrations decreased by 44%. HDL cholesterol increased by 10.1%. Non-HDL cholesterol decreased by 19.2%. Total cholesterol decreased by 14.9%. | researchgate.netnih.gov |
| Insulin-resistant male volunteers | This compound 100 mg/d | Decreased insulin-stimulated hepatic MRgluc and increased hepatic lipid content. No significant change in whole-body insulin sensitivity, cardiac function, or cardiac energy status. | nih.gov |
Note: The data presented in this table are based on information extracted from the provided search snippets and represent findings from specific studies. Percentage changes are approximate based on reported values.
Translational research endeavors are crucial for integrating these preclinical and clinical insights to optimize the therapeutic use of this compound and explore its full potential in addressing a wider range of metabolic and cardiovascular health challenges.
Q & A
Q. What experimental methodologies are recommended to study Ciprofibrate’s mechanism of action via PPAR-α activation?
To investigate PPAR-α activation, researchers can employ:
- Receptor-binding assays (e.g., competitive radioligand binding studies) to quantify affinity.
- Gene expression profiling (RT-qPCR or RNA-seq) to monitor PPAR-α target genes like ACOX1 or CPT1A.
- Transactivation assays using PPAR-α reporter cell lines to measure transcriptional activity.
- Knockout models (e.g., PPARA-/- mice) to confirm receptor specificity .
Q. How can researchers optimize synthesis protocols for this compound to ensure high purity and yield?
Key methodological considerations include:
- Reaction condition control : Temperature, solvent polarity, and catalyst selection (e.g., using anhydrous conditions for esterification steps).
- Chromatographic purification : HPLC or flash chromatography to isolate intermediates.
- Spectroscopic validation : NMR and mass spectrometry for structural confirmation .
Q. What preclinical models are suitable for evaluating this compound’s lipid-lowering efficacy?
- Rodent models : Hyperlipidemic mice or rats for short-term lipid profiling.
- Diet-induced atherogenesis models : To assess plaque reduction.
- Genetic models : ApoE-deficient mice for studying atherosclerosis progression.
- Limitations : Rodents exhibit peroxisome proliferation, unlike primates; marmosets or non-human primates are better for translational safety studies .
Q. Which biomarkers should be prioritized in clinical trials assessing this compound’s efficacy?
- Primary endpoints : Fasting triglycerides, HDL-C, and non-HDL-C levels.
- Secondary endpoints : Postprandial lipemia, oxidized LDL, and endothelial function (flow-mediated dilation).
- Advanced markers : Lipoprotein subfraction analysis via ultracentrifugation or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s hepatotoxicity in rodents and its safety in primates?
- Comparative interspecies studies : Analyze PPAR-α isoform expression and downstream pathways in rodents vs. primates.
- Omics approaches : Proteomics to identify species-specific peroxisomal proteins; transcriptomics to map differential gene regulation.
- Long-term primate studies : Monitor liver enzymes (ALT/AST), histopathology, and peroxisome volume density over extended periods (e.g., 3+ years) .
Q. What experimental designs are effective for evaluating this compound’s long-term safety in metabolic disorders?
- Cohort studies : Track hepatic, renal, and muscle toxicity markers in diabetic patients over 5–10 years.
- Combined in vitro/in vivo models : Use hepatocyte spheroids or organoids to predict chronic toxicity.
- Biomarker panels : Include malondialdehyde (oxidative stress) and glutathione peroxidase (antioxidant defense) .
Q. How do interspecies differences in mitochondrial metabolism influence this compound’s effects on ketone body regulation?
- Mitochondrial enzyme assays : Measure D-3-hydroxybutyrate dehydrogenase (BDH) activity in jerboa vs. human liver homogenates.
- Kinetic studies : Determine IC₅₀ values for this compound-induced BDH inhibition across species.
- Computational modeling : Predict binding affinities to BDH active sites using molecular docking .
Q. What strategies mitigate this compound-induced hepatotoxicity in experimental models?
- Co-administration with antioxidants : Garlic extract (rich in allicin) reduces ALT/AST elevation and hepatic necrosis in rats.
- Nanoformulations : Encapsulate this compound in lipid nanoparticles to target hepatocytes and reduce off-target effects.
- Dose optimization : Use pharmacokinetic modeling to identify thresholds for therapeutic vs. toxic doses .
Q. How can researchers conduct comparative pharmacological studies between this compound and newer fibrates (e.g., Pemafibrate)?
- Head-to-head trials : Compare triglyceride reduction, PPAR-α/δ selectivity, and safety profiles.
- Structure-activity relationship (SAR) studies : Modify the dichlorocyclopropyl group to enhance receptor specificity.
- Meta-analysis : Pool data from preclinical and clinical studies to quantify effect sizes .
Q. What methodologies quantify this compound’s impact on oxidative stress in type 2 diabetes?
- Electron paramagnetic resonance (EPR) : Directly measure free radical levels in plasma.
- Thiobarbituric acid reactive substances (TBARS) assay : Quantify lipid peroxidation products.
- Glutathione redox ratios : Assess cellular antioxidant capacity via HPLC .
Methodological Considerations
- Contradiction analysis : Use systematic reviews (PRISMA guidelines) to reconcile divergent results (e.g., hepatotoxicity vs. endothelial benefits).
- Dosage form optimization : Test bioavailability of nanoparticle vs. tablet formulations using crossover pharmacokinetic studies .
- Ethical frameworks : Align long-term primate studies with ARRIVE guidelines to ensure humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
